molecular formula C21H21BF2N6O B13724063 BDP R6G azide

BDP R6G azide

Numéro de catalogue: B13724063
Poids moléculaire: 422.2 g/mol
Clé InChI: PVLRRJLEAGIMJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BDP R6G azide is a useful research compound. Its molecular formula is C21H21BF2N6O and its molecular weight is 422.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H21BF2N6O

Poids moléculaire

422.2 g/mol

Nom IUPAC

N-(3-azidopropyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide

InChI

InChI=1S/C21H21BF2N6O/c23-22(24)29-17(10-12-21(31)26-13-4-14-27-28-25)7-8-18(29)15-19-9-11-20(30(19)22)16-5-2-1-3-6-16/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,31)

Clé InChI

PVLRRJLEAGIMJG-UHFFFAOYSA-N

SMILES canonique

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F

Origine du produit

United States

Foundational & Exploratory

Unveiling the Spectroscopic Profile of BDP R6G Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the spectral properties and experimental applications of BDP R6G azide (B81097), a high-performance borondipyrromethene (BDP) fluorophore, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the dye's core photophysical characteristics, outlines detailed experimental protocols, and presents visual representations of its utility in bioorthogonal chemistry.

BDP R6G azide has emerged as a robust alternative to traditional fluorophores like Rhodamine 6G (R6G), offering exceptional brightness and photostability. Its azide functionality facilitates covalent labeling of various biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This technical guide serves as a critical resource for leveraging the unique attributes of this compound in advanced research applications.

Core Spectral and Photophysical Properties

The performance of a fluorophore is defined by its spectral characteristics. This compound exhibits a strong absorption and emission profile in the visible spectrum, making it compatible with common fluorescence microscopy and spectroscopy instrumentation. A summary of its key quantitative properties is presented below.

PropertyValueUnit
Excitation Maximum (λex)530nm
Emission Maximum (λem)548nm
Molar Extinction Coefficient (ε)~76,000cm-1M-1[1]
Fluorescence Quantum Yield (Φf)0.96-
Molecular Weight422.24 g/mol
Chemical FormulaC₂₁H₂₁BF₂N₆O-

Note: The molar extinction coefficient is based on the value for the closely related BDP R6G NHS ester, as a specific value for the azide variant is not publicly available. BDP dyes are known for their high extinction coefficients, generally exceeding 80,000 cm⁻¹M⁻¹.

Experimental Protocols

To ensure reproducible and accurate results, detailed methodologies for the characterization and application of this compound are provided.

Measurement of Spectral Properties

1. Determination of Absorption and Emission Spectra:

  • Instrumentation: A calibrated UV-Visible spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). From the stock solution, create a dilution in the desired final solvent (e.g., phosphate-buffered saline, ethanol) to an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the final solvent as a blank reference.

    • Acquire the absorption spectrum of the this compound solution from approximately 400 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Spectrum Measurement:

    • Excite the sample at its absorption maximum (λabs).

    • Record the fluorescence emission spectrum from approximately 530 nm to 700 nm.

    • Identify the wavelength of maximum emission (λem).

2. Determination of Fluorescence Quantum Yield (Comparative Method):

The fluorescence quantum yield can be determined relative to a well-characterized standard, such as Rhodamine 6G (Φf = 0.95 in ethanol).

  • Procedure:

    • Prepare a series of solutions of both the this compound and the Rhodamine 6G standard in the same solvent (e.g., ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation and emission slit widths for all measurements.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • 'X' denotes the this compound sample and 'ST' denotes the standard.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This compound is a key reagent for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This reaction enables the covalent attachment of the fluorophore to an alkyne-modified biomolecule.

  • Materials:

    • Alkyne-modified biomolecule (e.g., protein, DNA)

    • This compound

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)

    • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • Solvent (e.g., DMSO for dissolving the azide)

  • Protocol:

    • Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of copper(II) sulfate in water.

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.

    • Prepare a stock solution of the TBTA ligand in DMSO.

    • In a reaction tube, combine the alkyne-modified biomolecule, this compound, and the TBTA ligand.

    • Add the copper(II) sulfate solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific biomolecule.

    • Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Click Reaction cluster_purification Purification Stock_Solution Prepare BDP R6G Azide Stock (DMSO) Mix Combine Biomolecule, This compound, TBTA Stock_Solution->Mix Biomolecule Prepare Alkyne-modified Biomolecule (Buffer) Biomolecule->Mix Add_Cu Add CuSO4 Mix->Add_Cu Initiate Add Sodium Ascorbate (Initiate Reaction) Add_Cu->Initiate Incubate Incubate at RT Initiate->Incubate Purify Purify Labeled Biomolecule (e.g., Chromatography) Incubate->Purify Final_Product Fluorescently Labeled Biomolecule Purify->Final_Product

Caption: Workflow for labeling a biomolecule with this compound via CuAAC.

signaling_pathway_detection cluster_cell Cellular Environment cluster_detection Detection Metabolic_Labeling Metabolic Labeling with Alkyne-modified Substrate Protein_Synthesis Protein Synthesis Metabolic_Labeling->Protein_Synthesis Labeled_Protein Incorporation into Target Protein Protein_Synthesis->Labeled_Protein Cell_Fixation Cell Fixation & Permeabilization Labeled_Protein->Cell_Fixation Click_Reaction Click Reaction with This compound Cell_Fixation->Click_Reaction Imaging Fluorescence Microscopy (Detection of Labeled Protein) Click_Reaction->Imaging

Caption: Detection of a target protein using metabolic labeling and click chemistry.

References

BDP R6G Azide: A Technical Guide to its Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of BDP R6G azide (B81097), a borondipyrromethene (BODIPY) dye increasingly utilized in biological imaging and labeling. Valued for its high fluorescence quantum yield and photostability, BDP R6G azide serves as a robust tool for conjugating to biomolecules via click chemistry. This document outlines its key spectral characteristics, provides a generalized protocol for its spectral measurement, and illustrates relevant experimental workflows.

Core Spectral and Photophysical Properties

This compound is a fluorescent dye that exhibits strong absorption and emission in the green-yellow region of the visible spectrum. Its spectral characteristics are comparable to those of Rhodamine 6G (R6G), making it a suitable alternative in various fluorescence-based applications.[1][2] The azide functional group facilitates its covalent attachment to alkyne-modified molecules through copper-catalyzed or copper-free click chemistry reactions.[1][3]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

ParameterValueReference
Excitation Maximum (λex) 530 nm[1][3][4]
Emission Maximum (λem) 548 nm[1][3][4]
Fluorescence Quantum Yield (Φ) 0.96[1][4][5]
Molar Extinction Coefficient (ε) at 530 nm ~76,000 L·mol⁻¹·cm⁻¹[5]
Molecular Weight 422.24 g/mol [1][6]
Chemical Formula C₂₁H₂₁BF₂N₆O[6]

Note: The molar extinction coefficient is for the BDP R6G NHS ester, which is expected to be very similar to the azide derivative due to the identical core fluorophore structure.

Experimental Protocols

The following section details a generalized methodology for determining the excitation and emission spectra of this compound. This protocol is based on standard fluorescence spectroscopy techniques.[7]

Determining Fluorescence Spectra

Objective: To measure the excitation and emission spectra of this compound in a specified solvent (e.g., ethanol (B145695) or DMSO).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Ensure the dye is fully dissolved. Store this solution in the dark at -20°C.[1][6]

  • Working Solution Preparation: Dilute the stock solution in the desired spectroscopic solvent (e.g., ethanol) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm cuvette. This low concentration helps to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the fluorometer's excitation wavelength to the known absorption maximum (530 nm).

    • Set the emission scan range from 540 nm to 700 nm.

    • Place the cuvette with the working solution in the sample holder.

    • Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the fluorometer's emission wavelength to the determined emission maximum (around 548 nm).

    • Set the excitation scan range from 450 nm to 540 nm.

    • Acquire the excitation spectrum. The peak of this spectrum should correspond to the excitation maximum (λex).

  • Data Analysis: Correct the acquired spectra for instrument-specific factors (e.g., lamp intensity, detector response) if necessary, using correction files provided with the instrument.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments involving this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock (this compound in DMSO) prep_working Dilute to Working Solution (Absorbance ~0.05 in Ethanol) prep_stock->prep_working measure_emission Measure Emission Spectrum (Excitation at 530 nm) prep_working->measure_emission measure_excitation Measure Excitation Spectrum (Emission at 548 nm) measure_emission->measure_excitation analysis Determine λex and λem from Spectral Peaks measure_excitation->analysis

Workflow for determining fluorescence spectra.

The azide group on BDP R6G allows for its conjugation to biomolecules containing a terminal alkyne via a click chemistry reaction. This is a common application for labeling proteins, nucleic acids, or other molecules for subsequent visualization.

click_chemistry_workflow cluster_reaction Click Chemistry Reaction cluster_downstream Downstream Process reagent1 This compound reaction Conjugation Reaction reagent1->reaction reagent2 Alkyne-Modified Biomolecule reagent2->reaction catalyst Cu(I) Catalyst catalyst->reaction purification Purification of Labeled Product reaction->purification application Fluorescence-Based Application (e.g., Microscopy, Flow Cytometry) purification->application

Workflow for labeling biomolecules using this compound.

References

Technical Guide: Photophysical and Application Properties of BDP R6G Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the borondipyrromethene (BDP) R6G azide (B81097) fluorophore, a versatile tool in bioconjugation and fluorescence imaging. This document details its quantum yield and extinction coefficient, outlines the experimental protocols for their determination, and illustrates its primary application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry."

Core Photophysical Data

BDP R6G azide is a bright and photostable fluorescent dye with spectral properties similar to Rhodamine 6G (R6G).[1] Its azide functional group allows for straightforward covalent attachment to alkyne-modified biomolecules, polymers, and other substrates via click chemistry.[2] The key quantitative photophysical parameters are summarized below.

PropertyValueNotes
Quantum Yield (Φ) 0.96A high quantum yield indicates a very efficient conversion of absorbed photons into emitted fluorescent light. This value is comparable to other high-performance BDP dyes.
Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹This value is for the closely related BDP R6G carboxylic acid and serves as a strong approximation for this compound. It signifies a high probability of light absorption at the maximum absorption wavelength.
Excitation Maximum (λex) 530 nm
Emission Maximum (λem) 548 nm[1][3]

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the determination of the key photophysical parameters of fluorescent dyes like this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.[4]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Fluorescence standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)

  • Appropriate solvent (e.g., ethanol or DMSO)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the fluorescence standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard. The concentrations should be chosen to yield absorbances in the linear range of the spectrophotometer, typically between 0.01 and 0.1 at the excitation wavelength.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

      where:

      • Φ is the quantum yield

      • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

      • n is the refractive index of the solvent

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to concentration.

Materials:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Appropriate solvent (e.g., chloroform (B151607) or toluene)

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max), which is approximately 530 nm for BDP R6G.

  • Data Analysis:

    • Plot the absorbance at λ_max versus the concentration for the series of dilutions.

    • According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration, the slope of the resulting linear plot will be the molar extinction coefficient.

Application in Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used for the covalent labeling of alkyne-containing molecules in a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage.

A general workflow for the labeling of a biomolecule with this compound is depicted below.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_purification Purification cluster_product Final Product biomolecule Alkyne-Modified Biomolecule reaction_mix Reaction Mixture (Buffer, Reactants) biomolecule->reaction_mix bdp_azide This compound Stock Solution bdp_azide->reaction_mix incubation Incubation (Room Temperature) reaction_mix->incubation catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) catalyst->reaction_mix purification Purification (e.g., Gel Filtration, Dialysis) incubation->purification final_product Labeled Biomolecule purification->final_product

Caption: Workflow for labeling an alkyne-modified biomolecule with this compound via CuAAC.

General Protocol for CuAAC Labeling

This protocol provides a general guideline for the labeling of a protein. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended for protecting biomolecules)

Procedure:

  • To the alkyne-modified protein solution, add the this compound stock solution. The molar excess of the dye may vary but a 3-10 fold excess is a common starting point.

  • If using a ligand, add it to the reaction mixture.

  • Add the CuSO₄ stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled protein from excess dye and catalyst using an appropriate method such as gel filtration chromatography or dialysis.

References

A Technical Guide to BDP R6G Azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP R6G azide (B81097), a fluorescent probe widely utilized in biological research and drug development. It details the chemical structure, spectral properties, and key applications of this versatile molecule, with a focus on its use in bioorthogonal "click chemistry" for the labeling and detection of biomolecules.

Core Chemical and Physical Properties

BDP R6G azide is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral characteristics are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based assays.[][2] The key feature of this molecule is the terminal azide group, which allows for its covalent attachment to alkyne-modified biomolecules via click chemistry.[2][3]

The fundamental structure of this compound is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.[2] This core structure is responsible for its high fluorescence quantum yield and sharp emission peak.

Chemical Structure:

  • IUPAC Name: 3-(3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionylamino)propylazide[3]

  • Molecular Formula: C₂₁H₂₁BF₂N₆O[3]

  • CAS Number: 2183473-23-4[3]

Quantitative Data Summary

The photophysical properties of this compound make it an excellent choice for fluorescence microscopy, flow cytometry, and other detection methods.

PropertyValueReference
Molecular Weight 422.24 g/mol [3]
Excitation Maximum (λex) 530 nm[3][4]
Emission Maximum (λem) 548 nm[3][4]
Fluorescence Quantum Yield (Φ) 0.96[3]
Appearance Dark colored solid[3]
Solubility Good in DMF, DMSO, DCM[3]

Experimental Protocols: Application in Click Chemistry

This compound is a key reagent for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group of this compound reacts with a terminal alkyne or a strained cyclooctyne (B158145) to form a stable triazole linkage. This enables the precise labeling of proteins, nucleic acids, lipids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

There are two primary forms of azide-alkyne click chemistry where this compound is employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, this method is primarily used for in vitro labeling of purified biomolecules or in fixed cells.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. The final concentration of the azide should be in excess (typically 2-10 fold) of the alkyne.

    • Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be equivalent to or slightly higher than the copper concentration.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific biomolecule and reaction conditions.

  • Purification:

    • Remove the unreacted this compound and copper catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

  • Analysis:

    • Confirm the successful labeling of the biomolecule by measuring its fluorescence at the appropriate excitation and emission wavelengths (Ex/Em: 530/548 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living cells and whole organisms due to its biocompatibility. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides.

Materials:

  • Cells or organism metabolically labeled with an azide-containing substrate (e.g., an azido (B1232118) sugar).

  • This compound.

  • A strained alkyne-modified molecule (e.g., DBCO-NHS ester to label a protein).

  • Phosphate-buffered saline (PBS) or cell culture medium.

  • DMSO.

Procedure:

  • Metabolic Labeling (if applicable):

    • Incubate cells or feed an organism with a metabolic precursor containing an azide group (e.g., an azido sugar to label glycoproteins). This will incorporate the azide into the biomolecules of interest.

  • Preparation of Labeling Solution:

    • Dissolve the strained alkyne-modified molecule (e.g., DBCO-protein) and this compound in a biocompatible solvent like DMSO to prepare stock solutions.

    • Dilute the this compound stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired final concentration (typically in the low micromolar range).

  • Labeling Reaction:

    • For in vitro labeling of a purified alkyne-modified biomolecule, simply mix it with the this compound solution and incubate.

    • For labeling in living cells, wash the azide-labeled cells with PBS and then incubate them with the this compound labeling solution at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • After incubation, wash the cells several times with PBS to remove any unreacted this compound.

  • Imaging and Analysis:

    • The labeled cells can now be visualized using fluorescence microscopy at the appropriate filter settings for BDP R6G.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of this compound.

CuAAC_Pathway Alkyne Alkyne-Modified Biomolecule Reaction CuAAC Reaction Alkyne->Reaction Azide BDP R6G Azide Azide->Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) (Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Reaction Catalysis Ligand THPTA/TBTA Ligand Ligand->Cu_I Stabilization Product Labeled Biomolecule (Stable Triazole) Reaction->Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

SPAAC_Workflow Start Start: Introduce Azide Metabolic Precursor to Cells Incubate Incubate cells to incorporate azide into biomolecules Start->Incubate Wash1 Wash cells to remove excess precursor Incubate->Wash1 AddDye Add this compound (with strained alkyne if needed) Wash1->AddDye Incubate2 Incubate for SPAAC reaction AddDye->Incubate2 Wash2 Wash cells to remove unreacted dye Incubate2->Wash2 Image Fluorescence Imaging (Ex: 530 nm, Em: 548 nm) Wash2->Image End End: Visualize Labeled Biomolecules Image->End

References

Solubility of BDP R6G azide in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BDP R6G azide (B81097), a fluorescent probe widely utilized in bioconjugation and cellular imaging. Understanding the solubility of this dye in various solvents is critical for its effective use in experimental design, ensuring optimal performance and reproducibility in research and development applications.

Qualitative Solubility Assessment

BDP R6G azide, a member of the BODIPY (boron-dipyrromethene) family of dyes, generally exhibits good solubility in polar aprotic organic solvents. Technical data sheets from various suppliers consistently report good solubility in the following solvents:

Conversely, BODIPY dyes, including their azide derivatives, are known to have low solubility in aqueous solutions due to their hydrophobic core structure.[2] To enhance water solubility for biological applications, modifications such as sulfonation or the addition of polyethylene (B3416737) glycol (PEG) chains are often necessary for related BODIPY compounds.[3][4]

Quantitative Solubility Data

Compound/Dye NameSolvent(s)Reported Solubility/PropertyReference
Water-Soluble BODIPY Dye (Compound 1 )WaterHigh fluorescence quantum yield (Φf = 0.85) in water, indicating good solubility.[5]
BODIPY Dye with PEG chains (Compound 24 )WaterIncreased solubility and fluorescence quantum yields in water.[6]
BODIPY Dye (Compound A )Methylene Chloride, EthanolHighly fluorescent with quantum yields of 68% and 61% respectively, suggesting good solubility.[2][7]
BODIPY Dye (Compound A )0.5 M Phosphate Buffer Solution (PBS), pH 7.4Weak fluorescence with a quantum yield of 4.2%, suggesting aggregation and low solubility.[2][7]

Experimental Protocols for Solubility Determination

The following protocols describe methods to determine the solubility of this compound in both aqueous and organic solvents.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a method to determine the saturation solubility of this compound in an organic solvent (e.g., DMSO, DMF, DCM) using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • UV-Vis spectrophotometer

  • Cuvettes compatible with the chosen solvent

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a microcentrifuge tube.

    • Add a known volume of the organic solvent (e.g., 1 mL).

    • Vortex the mixture vigorously for 2-5 minutes.

    • Incubate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Intermittent shaking is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Preparation of Dilutions for Analysis:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Perform a series of dilutions of the supernatant with the same organic solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • UV-Vis Spectrophotometric Analysis:

    • Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of this compound (approximately 530 nm).

    • Use the pure solvent as a blank.

  • Calculation of Solubility:

    • Calculate the concentration of the diluted solutions using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent.

Protocol for Determining Aqueous Solubility

This protocol is adapted for compounds with low aqueous solubility and utilizes a co-solvent method followed by detection of precipitation.

Materials:

  • This compound

  • DMSO (or other suitable water-miscible organic solvent)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Microplate reader with turbidity or light scattering detection capabilities

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution in Co-solvent:

    • Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer:

    • Add a fixed volume of the aqueous buffer to each well containing the DMSO dilutions. This will induce precipitation in wells where the solubility limit is exceeded.

  • Incubation and Measurement:

    • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity or light scattering in each well using a microplate reader. An increase in signal indicates the formation of a precipitate.

  • Determination of Solubility:

    • The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic aqueous solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep Add excess this compound to solvent mix Vortex and Incubate (24h) prep->mix centrifuge Centrifuge to pellet undissolved solid mix->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Prepare serial dilutions supernatant->dilute measure Measure absorbance (UV-Vis) dilute->measure calculate Calculate concentration using Beer-Lambert Law measure->calculate solubility Determine Solubility (mg/mL or M) calculate->solubility

Caption: Workflow for determining the solubility of this compound.

Application in Copper-Catalyzed Click Chemistry

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent labeling of alkyne-modified biomolecules.

G bdp This compound product Fluorescently Labeled Biomolecule (Triazole Linkage) bdp->product alkyne Alkyne-modified Biomolecule alkyne->product catalyst Cu(I) Catalyst catalyst->product catalyzes

Caption: this compound in a CuAAC click chemistry reaction.

References

BDP R6G Azide: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on BDP R6G azide (B81097), a fluorescent probe widely utilized in biological research. This document details its chemical properties, experimental protocols for its application in bioorthogonal chemistry, and its role in the visualization of biological molecules and processes.

Core Properties of BDP R6G Azide

This compound is a bright, photostable borondipyrromethene (BODIPY) dye functionalized with an azide group. This feature allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." Its spectral properties are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based applications.

PropertyValueReference
CAS Number 2183473-23-4[1]
Molecular Weight 422.24 g/mol [1]
Molecular Formula C₂₁H₂₁BF₂N₆O[1]
Excitation Wavelength (λex) 530 nm[2]
Emission Wavelength (λem) 548 nm[2]
Purity ≥ 95%
Appearance Dark colored solid
Storage Conditions Store at -20°C in the dark, desiccated.

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules through click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling the precise attachment of the fluorophore to a target molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper chelating ligand (e.g., THPTA or TBTA)

  • Protein labeling buffer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

    • Prepare a stock solution of the copper(II) sulfate and the chosen ligand.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add the this compound stock solution. The final concentration will depend on the protein concentration and the desired labeling efficiency. A molar excess of the dye is typically used.

    • Add the copper(II) sulfate/ligand solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by methods such as size exclusion chromatography, dialysis, or ethanol (B145695) precipitation.

Workflow for Cellular Imaging using this compound

This workflow describes the general process of labeling and visualizing biomolecules within a cellular context. This often involves the metabolic incorporation of an alkyne-modified precursor, followed by a click reaction with this compound.

G cluster_cell_culture Cell Culture and Metabolic Labeling cluster_fixation_permeabilization Cell Preparation cluster_click_reaction Click Chemistry Labeling cluster_imaging Visualization A Cells in Culture B Incubate with Alkyne-Modified Precursor A->B C Fix Cells B->C D Permeabilize Cells C->D F Incubate Cells with Cocktail D->F E Prepare Click Reaction Cocktail (this compound, CuSO4, Ligand, Reducing Agent) E->F G Wash Cells F->G H Mount for Microscopy G->H I Fluorescence Imaging H->I

Cellular labeling workflow.

Signaling Pathway and Process Visualization

While this compound is a labeling reagent rather than a direct probe for a specific signaling pathway, it is instrumental in visualizing the localization, trafficking, and interactions of labeled biomolecules that are components of these pathways. For example, it can be used to label newly synthesized proteins to study their distribution in response to a signaling event.

The diagram below illustrates the logical relationship in a typical click chemistry reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-Modified Biomolecule Triazole Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Triazole Azide This compound Azide->Triazole CuSO4 Copper(II) Sulfate Reducer Reducing Agent (e.g., Sodium Ascorbate) CuSO4->Reducer Reduction Ligand Ligand (e.g., THPTA) Reducer->Ligand Stabilization of Cu(I) Ligand->Triazole Catalyzes Reaction

Click chemistry reaction scheme.

References

An In-depth Technical Guide to BDP R6G Azide: Principles and Applications in Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe BDP R6G azide (B81097), detailing its fundamental principles, experimental applications, and technical specifications. BDP R6G azide is a high-performance borondipyrromethene (BODIPY) dye functionalized with an azide group, enabling its use in bio-orthogonal "click chemistry" for the precise labeling of biomolecules. Its exceptional photostability, high fluorescence quantum yield, and spectral properties similar to Rhodamine 6G (R6G) make it an invaluable tool in various research and development fields, including proteomics, genomics, and cellular imaging.

Core Principles of this compound Fluorescence

The fluorescence of this compound is rooted in the unique photophysical properties of its borondipyrromethene (BODIPY) core. This core structure is characterized by a high molar extinction coefficient, sharp emission spectra, and a high fluorescence quantum yield.[1][2] The fluorescence is relatively insensitive to solvent polarity and pH, making it a robust fluorophore for biological applications.[3]

The key to this compound's utility is the presence of the azide (-N3) group. This functional group is bio-orthogonal, meaning it does not react with native functional groups found in biological systems.[4] Instead, it selectively participates in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5]

In these reactions, the azide group of this compound forms a stable triazole linkage with an alkyne-modified biomolecule. This covalent conjugation effectively "clicks" the bright and photostable BDP R6G fluorophore onto a target molecule, enabling its visualization and tracking.[2] The formation of the triazole ring generally has a minimal effect on the spectral properties of the BODIPY core, preserving its excellent fluorescence characteristics.[6]

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative photophysical properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex)530 nm[2][7]
Emission Maximum (λem)548 nm[2][7]
Molar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)0.96[2][3][8]
Molecular Weight422.24 g/mol [9]
SolubilityGood in DMF, DMSO, DCM[2]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Protein purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 µM).

    • Add this compound stock solution to a final concentration that is in 3-5 fold molar excess to the protein.

    • Add the THPTA stock solution to a final concentration of 5 times the copper concentration.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted this compound and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 530 nm (for BDP R6G). The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-modified BDP R6G derivative using a copper-free click reaction. For this application, a BDP R6G derivative containing a strained alkyne (e.g., DBCO) would be used to react with an azide-modified target on the cell.

Materials:

  • Live cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azido-sugar)

  • BDP R6G-DBCO (or other strained alkyne derivative)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish or plate.

    • If necessary, metabolically label the cells with an azide-containing precursor (e.g., an azido-sugar for glycoprotein (B1211001) labeling) for a sufficient time to allow incorporation.

  • Labeling:

    • Wash the cells once with warm PBS.

    • Prepare a solution of BDP R6G-DBCO in cell culture medium at a final concentration of 1-10 µM.

    • Incubate the cells with the BDP R6G-DBCO solution for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging:

    • Add fresh cell culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with filters suitable for R6G (Excitation: ~530 nm, Emission: ~550 nm).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core principles and workflows associated with the use of this compound.

CuAAC_Workflow cluster_catalyst Catalyst System cluster_product Product BDP_azide This compound Labeled_biomolecule BDP R6G-Labeled Biomolecule BDP_azide->Labeled_biomolecule Alkyne_biomolecule Alkyne-Modified Biomolecule Alkyne_biomolecule->Labeled_biomolecule Copper Cu(I) Catalyst (from CuSO4 + Ascorbate) Copper->Labeled_biomolecule Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Copper

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Live_Cell_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Metabolic_labeling Metabolic Labeling with Azido-Substrate (e.g., Azido-sugar) Azide_cell Live Cell with Surface Azides Metabolic_labeling->Azide_cell Labeled_cell Fluorescently Labeled Live Cell Azide_cell->Labeled_cell BDP_alkyne BDP R6G-Strained Alkyne (e.g., DBCO) BDP_alkyne->Labeled_cell Microscopy Fluorescence Microscopy Labeled_cell->Microscopy

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging.

Logical_Relationship BDP_Core BODIPY Core Fluorescence High Fluorescence Quantum Yield BDP_Core->Fluorescence Azide_Group Azide Group Bioorthogonality Bio-orthogonality Azide_Group->Bioorthogonality Click_Chemistry Click Chemistry (CuAAC or SPAAC) Covalent_Labeling Specific Covalent Labeling Click_Chemistry->Covalent_Labeling Bioconjugation Bioconjugation Application Fluorescence-Based Applications Bioconjugation->Application Fluorescence->Application Bioorthogonality->Click_Chemistry Covalent_Labeling->Bioconjugation

References

A Technical Guide to the Applications of Borondipyrromethene (BODIPY) Dyes in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Borondipyrromethene (BODIPY) dyes are a class of fluorescent compounds that have garnered significant attention across various scientific disciplines.[] First synthesized in 1968, these dyes are based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure.[2][3] Their popularity stems from an exceptional combination of photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, excellent photostability, and a relative insensitivity to solvent polarity and pH.[][4] Furthermore, the BODIPY core can be readily functionalized at multiple positions, allowing for the precise tuning of its spectral properties and the introduction of functionalities for specific applications. This versatility makes them invaluable tools in bioimaging, diagnostics, and therapeutics.

Core Applications in Research

The unique characteristics of BODIPY dyes have led to their widespread use in several key research areas:

1. Fluorescent Probes and Bioimaging: BODIPY dyes are exceptional fluorophores for cellular and molecular imaging. Their high brightness and resistance to photobleaching are ideal for various fluorescence microscopy techniques. They can be conjugated to a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, to visualize cellular structures and dynamic processes in real time. Specific derivatives have been designed to selectively stain organelles like mitochondria, the endoplasmic reticulum, and lipid droplets. For example, BODIPY 493/503 is a well-known dye used for staining neutral lipid droplets in living cells. The tunability of their emission spectra, from the blue-green to the near-infrared (NIR) region, allows for multiplexed imaging with reduced spectral overlap.

2. Chemosensors: The sensitivity of the BODIPY core's fluorescence to its chemical environment makes it an excellent platform for designing chemosensors. These sensors are engineered to detect a variety of analytes, including metal ions (e.g., Cu²⁺, Hg²⁺, Zn²⁺), anions, and biologically relevant molecules like reactive oxygen species (ROS). Many BODIPY-based sensors operate on an "off-on" mechanism, where the dye's fluorescence is initially quenched and then significantly enhanced upon binding to the target analyte. This change can be triggered by processes like photoinduced electron transfer (PET), which is inhibited upon analyte binding, thereby restoring fluorescence. This high sensitivity and selectivity make them powerful tools for monitoring subtle changes in cellular microenvironments.

3. Photodynamic Therapy (PDT): While typically highly fluorescent, BODIPY dyes can be chemically modified to function as potent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. The basis of PDT is the generation of cytotoxic reactive oxygen species, primarily singlet oxygen (¹O₂), upon light activation. To achieve this, the natural fluorescence pathway of the BODIPY dye is suppressed in favor of intersystem crossing (ISC) to a long-lived triplet state. This is most commonly achieved by introducing heavy atoms, such as bromine or iodine, into the dye's structure (the "heavy atom effect"). These modified BODIPYs can be targeted to tumor tissues, and upon illumination, they produce ¹O₂ that induces localized cell death.

4. Theranostics and Drug Delivery: The term "theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. BODIPY dyes are ideal candidates for developing such platforms. A single BODIPY-based molecule can be engineered to provide fluorescence for imaging and, upon light activation, generate singlet oxygen for PDT. These dual-function dyes can be incorporated into nanocarriers, such as nanoparticles, to improve their solubility in aqueous media, enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate targeted drug delivery. This approach allows for real-time monitoring of drug localization and the simultaneous application of therapy.

Data Presentation

Table 1: Photophysical Properties of Representative BODIPY Dyes
BODIPY DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Primary Application
Unsubstituted BODIPY503512~1.09General Fluorophore
BODIPY FL5055130.948Green Fluorescent Label
BODIPY 493/503493503~0.810Lipid Droplet Staining
BODIPY 558/568558568~0.810Orange-Red Fluorescent Label
BODIPY 630/650630650-20Red Fluorescent Label
Iodo-BODIPY (Generic)~530~543Low (<0.1)~13Photosensitizer (PDT)

Data compiled from multiple sources. Note: Photophysical properties can vary depending on the solvent and local environment.

Table 2: Examples of BODIPY-Based Chemosensors
Sensor TargetSensing MechanismFluorescence ResponseReference
Hg²⁺Chelation-induced inhibition of PETTurn-on
Cu²⁺Chelation and/or reaction-basedTurn-on or Turn-off
Au³⁺Reversible coordinationTurn-on
pHProtonation/deprotonation of functional groupsRatiometric or Intensity Change
Al³⁺ / Cr³⁺Chelation-enhanced fluorescenceTurn-on

Experimental Protocols

Protocol 1: General Mechanochemical Synthesis of a meso-Aryl BODIPY Dye

This protocol is a generalized, solvent-minimized method adapted from literature procedures for synthesizing a standard BODIPY dye. It is significantly faster than traditional solution-phase methods.

Materials:

Methodology:

  • Condensation: In a mortar, combine the aldehyde (2.5 mmol) and 2,4-dimethylpyrrole (5.0 mmol).

  • Grind the mixture with a pestle while adding 5 drops of TFA. Continue grinding for approximately 30-60 seconds until a paste forms.

  • Oxidation: Immediately add p-chloranil (3.7 mmol) to the paste and continue to grind the mixture for 2-3 minutes. The mixture will darken, indicating the formation of the dipyrromethene intermediate.

  • Complexation: Dilute the dark mixture with dichloromethane (50 mL). Sequentially add triethylamine (8 mL) followed by boron trifluoride diethyl etherate (8 mL) while stirring at room temperature.

  • Stir the reaction mixture vigorously for 1 hour at room temperature.

  • Work-up: Wash the reaction mixture with water (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., hexane/DCM gradient) to isolate the pure BODIPY dye.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Live-Cell Staining with a BODIPY Probe

This protocol provides a general workflow for labeling live cells with a BODIPY-based fluorescent probe for analysis by fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • BODIPY probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Preparation: Culture cells to a desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the BODIPY probe by diluting the DMSO stock solution in pre-warmed culture medium or buffer (e.g., PBS) to the final desired concentration (typically 1-10 µM).

  • Cell Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the BODIPY probe working solution to the cells and incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified duration (typically 15-60 minutes). The optimal concentration and incubation time should be determined empirically for each probe and cell type.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe and reduce background fluorescence.

  • Imaging: Add fresh pre-warmed medium or imaging buffer to the cells.

  • Immediately visualize the stained cells using a fluorescence microscope equipped with excitation and emission filters appropriate for the specific BODIPY dye (e.g., for BODIPY FL, use a standard FITC filter set).

  • Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time.

Visualizations

G cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product Pyrrole Pyrrole Derivative Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Aldehyde Aldehyde Aldehyde->Condensation Oxidation Oxidation (e.g., p-Chloranil) Condensation->Oxidation Forms Dipyrromethene Intermediate Complexation Boron Complexation (BF₃·OEt₂ + Base) Oxidation->Complexation BODIPY BODIPY Dye Complexation->BODIPY

A simplified workflow for the synthesis of a BODIPY dye.

G cluster_probe Chemosensor Probe cluster_states Fluorescence States BODIPY BODIPY Core (Fluorophore) Quencher Receptor/Quencher (e.g., PET group) BODIPY->Quencher Linked Off_State Fluorescence OFF (Quenched) BODIPY->Off_State PET occurs On_State Fluorescence ON (Emitting) BODIPY->On_State Fluorescence Restored Quencher->Off_State PET occurs Quencher->On_State PET inhibited Analyte Target Analyte (e.g., Metal Ion) Analyte->Quencher Binding Event

Mechanism of a 'turn-on' BODIPY chemosensor via PET.

Jablonski cluster_pdt PDT Pathway S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) (Heavy Atoms) T1->S0 Phosphorescence (Slow) O2 ³O₂ (Oxygen) ROS ¹O₂ (Singlet Oxygen) O2->ROS Energy Transfer

Jablonski diagram for Fluorescence vs. Photodynamic Therapy.

G cluster_construct Theranostic Construct cluster_delivery Systemic Delivery & Targeting cluster_action Dual-Mode Action NP Nanoparticle Carrier BODIPY BODIPY Dye (Imaging + PDT) NP->BODIPY Encapsulates/Carries Target Targeting Ligand NP->Target Functionalized with Blood Bloodstream NP->Blood Receptor Cell Receptor Target->Receptor Binds Tumor Tumor Cell Blood->Tumor EPR Effect Imaging Fluorescence Imaging (Diagnosis) Tumor->Imaging Enables PDT Light Activation → ROS (Therapy) Tumor->PDT

Workflow of a BODIPY-based theranostic nanoparticle.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with BDP R6G Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins within complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and efficient method for conjugating a fluorophore to a protein of interest. This protocol details the labeling of an azide-modified protein with BDP R6G azide (B81097), a bright and photostable borondipyrromethene dye. BDP R6G is an excellent alternative to traditional fluorophores like Rhodamine 6G, offering superior photostability and a high fluorescence quantum yield, making it ideal for a range of applications including fluorescence microscopy and fluorescence polarization assays.[1]

This document provides a comprehensive guide for researchers, including the photophysical properties of BDP R6G azide, a detailed experimental protocol for protein labeling, and methods for purifying the final conjugate.

Quantitative Data

The photophysical properties of this compound make it a highly sensitive and reliable fluorescent probe. A summary of its key characteristics is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)530 nm[2]
Emission Maximum (λem)548 nm[1][2]
Fluorescence Quantum Yield (Φ)0.96[1]
Molar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹BODIPY dyes typically have high extinction coefficients.
Recommended Laser Line532 nm
Recommended Filter SetTRITC/Cy3

Experimental Protocols

Materials Required
  • Azide-modified protein in an azide-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Protein Labeling Buffer (1.5x stock)

  • Ascorbic acid

  • Deionized water

  • Inert gas (argon or nitrogen)

  • Purification system (size-exclusion chromatography column or dialysis cassette)

Experimental Workflow

The overall workflow for labeling an azide-modified protein with this compound involves the preparation of reagents, the click chemistry reaction, and subsequent purification of the labeled protein.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification prep_protein Azide-Modified Protein mix Combine Protein, Buffer, & Dye prep_protein->mix prep_dye This compound Stock (10 mM in DMSO) prep_dye->mix prep_ascorbic Ascorbic Acid Stock (50 mM in H₂O, fresh) initiate Add Ascorbic Acid prep_ascorbic->initiate degas Degas with Inert Gas mix->degas degas->initiate incubate Incubate (8-16h, RT) initiate->incubate purify Size-Exclusion Chromatography or Dialysis incubate->purify collect Collect Labeled Protein purify->collect

Experimental workflow for protein labeling.

Step-by-Step Protocol

This protocol is adapted from a general procedure for conjugating modified proteins with dye derivatives.

  • Prepare Stock Solutions:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

    • Ascorbic Acid Stock Solution (50 mM): Dissolve 10 mg of ascorbic acid in 1.1 mL of deionized water. This solution is prone to oxidation and should be prepared fresh on the day of the experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the 1.5x Protein Labeling Buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.

    • Add the this compound stock solution to the protein mixture. The recommended molar excess of the dye is typically 3-fold, but may need to be optimized (ranging from 1.5 to 10-fold) depending on the number of azide groups on the protein.

    • Mix the components thoroughly by vortexing.

  • Degassing the Reaction Mixture:

    • To prevent oxidation of the copper catalyst, it is crucial to remove dissolved oxygen from the reaction mixture.

    • Purge the tube with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes. The gas stream should be directed at the surface of the liquid without causing splashing.

  • Initiating the Click Reaction:

    • Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture.

    • Briefly purge the tube with the inert gas again before sealing it tightly.

    • Vortex the solution to ensure all components are well mixed.

  • Incubation:

    • Incubate the reaction mixture for 8-16 hours at room temperature, protected from light.

Purification of the Labeled Protein

Following the incubation period, it is essential to remove unreacted this compound and other reaction components from the labeled protein. This can be achieved through size-exclusion chromatography or dialysis.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Columns or a gravity-flow column packed with Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

    • Carefully apply the reaction mixture to the center of the resin bed.

    • Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity-flow columns) to separate the high-molecular-weight labeled protein from the low-molecular-weight contaminants.

    • Collect the eluate containing the purified, labeled protein.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), ensuring the MWCO is significantly smaller than the molecular weight of the protein.

    • Place the dialysis cassette in a large volume of buffer (e.g., 1 L of PBS, pH 7.4) at 4°C.

    • Stir the buffer gently and perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of small molecules.

Application Example: Visualizing Receptor Internalization

Fluorescently labeled proteins are instrumental in studying dynamic cellular processes such as receptor-mediated endocytosis. For instance, a cell surface receptor can be metabolically labeled with an azide-containing amino acid, followed by conjugation with this compound. Upon ligand binding, the internalization of the receptor can be tracked by fluorescence microscopy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor-BDP R6G clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Clustering ligand Ligand ligand->receptor Binding endosome Early Endosome clathrin_pit->endosome Internalization lysosome Lysosome (Degradation) endosome->lysosome Degradation Pathway recycling_endosome Recycling Endosome endosome->recycling_endosome Recycling Pathway recycling_endosome->receptor Return to Membrane

Receptor internalization pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of this compound.Increase the molar ratio of the dye to the protein.
Inactive ascorbic acid solution.Always use a freshly prepared solution of ascorbic acid.
Presence of azide in the protein buffer.Ensure the protein is in an azide-free buffer before starting the reaction.
High Background Fluorescence Incomplete removal of unreacted dye.Optimize the purification step by using a longer dialysis time, more buffer changes, or a more appropriate size-exclusion column.
Protein Precipitation High concentration of organic solvent (DMSO).Ensure the final concentration of DMSO in the reaction mixture is kept to a minimum (typically <10%).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

References

Application Notes and Protocols for BDP R6G Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of BDP R6G azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile bioconjugation technique allows for the efficient and specific labeling of a wide variety of molecules, including proteins, nucleic acids, and small molecule drug candidates.

Introduction to BDP R6G Azide and Click Chemistry

BDP R6G (BODIPY™ R6G) is a bright and photostable fluorescent dye with excitation and emission spectra similar to Rhodamine 6G.[1] Its azide functional group allows for covalent attachment to alkyne-modified molecules via the highly efficient and specific CuAAC reaction, often referred to as "click chemistry".[2][3] This bioorthogonal reaction forms a stable triazole linkage and is widely used in drug development and life sciences research for applications such as:

  • Fluorescent labeling of biomolecules: Covalently attaching a bright fluorophore to proteins, peptides, or oligonucleotides for visualization and tracking.

  • Fluorescence polarization assays: Utilizing the dye's long fluorescence lifetime for studying molecular interactions.[4]

  • Microscopy and imaging: High-resolution imaging of cellular components and processes.[2]

  • Two-photon experiments: Due to its favorable photophysical properties.

Quantitative Data Summary

The following tables summarize the key properties of this compound and typical reaction conditions for CuAAC.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 422.24 g/mol
CAS Number 2183473-23-4
Excitation Maximum (λex) 530 nm
Emission Maximum (λem) 548 nm
Fluorescence Quantum Yield 0.96
Molar Extinction Coefficient (ε) 76,000 L⋅mol⁻¹⋅cm⁻¹
Solubility Good in DMF, DMSO, DCM
Storage Conditions -20°C in the dark, desiccated

Table 2: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterCondition/ValueReference
Catalyst System CuSO₄ / Sodium Ascorbate (B8700270)
Copper Source Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
Reducing Agent Sodium Ascorbate
Ligand (Optional but Recommended) THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
Solvent Aqueous buffer, DMF/water, DMSO
Reactant Ratio (Alkyne:Azide) 1 : 1.5 - 10
Temperature Room Temperature
Reaction Time 30 minutes - 16 hours

Experimental Protocols

This section provides a detailed protocol for the conjugation of an alkyne-modified molecule with this compound using a common CuAAC procedure.

Materials
  • Alkyne-modified molecule (e.g., protein, oligonucleotide, or small molecule)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Equipment
  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator or shaker

  • Spectrophotometer or fluorometer for quantification

Protocol: Labeling of an Alkyne-Modified Protein

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

    • Alkyne-Modified Protein: Prepare a solution of your protein in a suitable buffer (e.g., PBS). The concentration will depend on the specific protein.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh just before use as it is prone to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

      • Alkyne-modified protein solution.

      • This compound stock solution (to a final concentration of 2-10 fold molar excess over the protein).

      • THPTA stock solution (to a final concentration of 5 times the CuSO₄ concentration).

      • Premix the CuSO₄ and THPTA solutions before adding to the reaction mixture.

      • Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 5 mM).

  • Incubation:

    • Gently vortex the reaction mixture.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed with gentle shaking. Protect the reaction from light to prevent photobleaching of the BDP R6G dye.

  • Purification:

    • Once the reaction is complete, purify the labeled protein from unreacted dye and catalyst components. Suitable methods include:

      • Size-Exclusion Chromatography (e.g., PD-10 desalting columns): Effective for removing small molecules from proteins.

      • Dialysis: Useful for larger sample volumes.

      • High-Performance Liquid Chromatography (HPLC): For high-purity applications.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the BDP R6G dye (at 530 nm).

    • Confirm the successful conjugation via techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Mandatory Visualizations

This compound Click Chemistry Reaction

BDP_R6G_Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalytic System BDP_R6G_Azide BDP R6G-N₃ (this compound) Product BDP R6G-Triazole-R (Labeled Molecule) BDP_R6G_Azide->Product Alkyne R-C≡CH (Alkyne-modified Molecule) Alkyne->Product CuSO4 CuSO₄ CuI Cu(I) (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Product Catalysis

Caption: The Cu(I)-catalyzed cycloaddition of this compound and an alkyne.

Experimental Workflow for Protein Labeling

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Prep_Stocks Prepare Stock Solutions (Dye, Protein, Catalyst) Mix_Reagents Combine Reactants and Catalyst Prep_Stocks->Mix_Reagents Incubate Incubate at Room Temperature (Protect from Light) Mix_Reagents->Incubate 1-4 hours Purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Characterize

References

Application Notes: BDP R6G Azide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDP R6G azide (B81097) is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes.[1][2] It is characterized by its exceptional brightness, high photostability, and a high fluorescence quantum yield, making it an excellent choice for live-cell imaging applications.[1][2] The azide functional group on the BDP R6G molecule allows for its covalent attachment to biomolecules of interest through bioorthogonal click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly specific and can be performed in living systems without interfering with native biochemical processes.

This document provides detailed application notes and protocols for the use of BDP R6G azide in live-cell imaging for researchers, scientists, and drug development professionals.

Key Features and Applications

This compound is spectrally similar to the classic Rhodamine 6G (R6G) dye, with excitation and emission maxima in the green-yellow region of the spectrum. Its superior photostability compared to traditional rhodamine dyes allows for long-term imaging experiments with minimal signal loss.

Primary applications include:

  • Metabolic Labeling and Visualization: this compound can be used to visualize a wide range of biomolecules, including newly synthesized proteins, glycans, and lipids, that have been metabolically labeled with an alkyne-containing precursor.

  • Protein-Specific Labeling: Through genetic code expansion techniques, an alkyne-containing unnatural amino acid can be incorporated into a specific protein of interest, which can then be selectively labeled with this compound.

  • High-Resolution Microscopy: The high brightness and photostability of BDP R6G make it suitable for various advanced imaging techniques, including confocal microscopy and super-resolution microscopy.

Data Presentation

For effective experimental design, it is crucial to understand the physicochemical and spectral properties of this compound. The following tables summarize the key quantitative data for this compound and provide a comparison of the two primary click chemistry methods used for its application in live-cell imaging.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Molecular Weight 422.24 g/mol
Excitation Maximum (λex) 530 nm
Emission Maximum (λem) 548 nm
Fluorescence Quantum Yield (Φ) 0.96
Appearance Dark colored solid
Solubility Good in DMF, DMSO
Storage Conditions -20°C in the dark, desiccated

Table 2: Comparison of Click Chemistry Reactions for Live-Cell Imaging

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Reaction Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.Spontaneous reaction between a strained cyclooctyne (B158145) and an azide.
Key Advantage Fast reaction kinetics.No requirement for a cytotoxic copper catalyst, ideal for live-cell imaging.
Key Disadvantage Potential cytotoxicity due to the copper catalyst.Generally slower reaction kinetics compared to CuAAC.
Typical Alkyne Partner Terminal alkynes (e.g., incorporated via metabolic labeling).Strained cyclooctynes (e.g., DBCO, BCN).

Experimental Protocols

The following are generalized protocols for labeling live cells with this compound using either CuAAC or SPAAC. Note: These are starting-point protocols and should be optimized for specific cell types, experimental conditions, and the alkyne-labeled biomolecule of interest.

Protocol 1: Live-Cell Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling cell surface or intracellular molecules in situations where short-term copper exposure is tolerated by the cells.

Materials:

  • Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish).

  • Metabolically incorporated alkyne-containing biomolecules.

  • This compound stock solution (e.g., 1-10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

  • Live-cell imaging medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging dish. Ensure cells have been incubated with the alkyne-containing metabolic precursor for a sufficient time to allow for incorporation.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the reagents in the following order:

    • Live-cell imaging medium (to final volume).

    • This compound to a final concentration of 1-10 µM.

    • CuSO₄ to a final concentration of 50-100 µM.

    • THPTA to a final concentration of 250-500 µM.

    • Mix gently by pipetting.

    • Add sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state. Mix gently.

  • Cell Labeling:

    • Wash the cells once with warm PBS.

    • Remove the PBS and add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with live-cell imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).

Protocol 2: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is the recommended protocol for long-term live-cell imaging experiments to avoid copper-induced cytotoxicity.

Materials:

  • Live cells cultured on a suitable imaging dish.

  • Metabolically incorporated strained cyclooctyne-containing biomolecules (e.g., using a DBCO-modified precursor).

  • This compound stock solution (e.g., 1-10 mM in DMSO).

  • Live-cell imaging medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging dish. Ensure cells have been incubated with the strained cyclooctyne-containing metabolic precursor for a sufficient time.

  • Prepare Labeling Solution:

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

  • Cell Labeling:

    • Wash the cells once with warm PBS.

    • Remove the PBS and add the this compound labeling solution to the cells.

    • Incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the abundance of the target biomolecule.

  • Washing:

    • Remove the labeling solution and wash the cells three times with live-cell imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).

Visualizations

The following diagrams illustrate the conceptual workflows for live-cell imaging using this compound with both CuAAC and SPAAC.

CuAAC_Workflow cluster_cell Live Cell MetabolicLabeling 1. Metabolic Labeling (Incorporate Alkyne Precursor) ClickReaction 2. CuAAC Reaction (Add this compound + Cu(I)) MetabolicLabeling->ClickReaction Wash Visualization 3. Fluorescence Imaging ClickReaction->Visualization Wash Alkyne Alkyne Precursor Alkyne->MetabolicLabeling BDPR6G BDP R6G Azide BDPR6G->ClickReaction

CuAAC Experimental Workflow for Live-Cell Imaging.

SPAAC_Workflow cluster_cell Live Cell MetabolicLabeling 1. Metabolic Labeling (Incorporate Cyclooctyne Precursor) ClickReaction 2. SPAAC Reaction (Add this compound) MetabolicLabeling->ClickReaction Wash Visualization 3. Fluorescence Imaging ClickReaction->Visualization Wash Cyclooctyne Cyclooctyne Precursor Cyclooctyne->MetabolicLabeling BDPR6G BDP R6G Azide BDPR6G->ClickReaction

SPAAC Experimental Workflow for Live-Cell Imaging.

Signaling_Pathway cluster_process Bioorthogonal Labeling Pathway Precursor Bioorthogonal Handle (Alkyne or Cyclooctyne) Incorporation Metabolic Incorporation into Target Biomolecule Precursor->Incorporation LabeledBiomolecule Labeled Biomolecule in Live Cell Incorporation->LabeledBiomolecule ClickReaction Click Reaction with This compound LabeledBiomolecule->ClickReaction FluorescentProduct Fluorescently Labeled Biomolecule ClickReaction->FluorescentProduct

Conceptual Signaling Pathway of Bioorthogonal Labeling.

References

BDP R6G Azide: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G azide (B81097) is a high-performance borondipyrromethene (BODIPY) dye that offers exceptional brightness and photostability, making it an excellent candidate for super-resolution microscopy (SRM).[1][2] Its azide functionality allows for straightforward and highly specific covalent labeling of target biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1] This application note provides detailed protocols for utilizing BDP R6G azide in direct stochastic optical reconstruction microscopy (dSTORM), a single-molecule localization microscopy (SMLM) technique that can achieve spatial resolutions of ~10-20 nm.[3][4] We will cover labeling strategies, imaging protocols, and data analysis considerations, with a specific focus on imaging the microtubule cytoskeleton.

Advantages of this compound for Super-Resolution Microscopy

  • High Photostability and Brightness: BDP R6G is a bright and photostable dye, exhibiting a high fluorescence quantum yield. This translates to a higher number of photons detected per switching event, which is crucial for achieving high localization precision in SMLM.

  • Versatile Labeling via Click Chemistry: The azide group enables efficient and specific attachment to alkyne-modified biomolecules, a bioorthogonal reaction that minimizes off-target labeling. This is particularly advantageous for labeling proteins, nucleic acids, and other cellular components in a dense and complex environment.

  • Green Emission Spectrum: With an excitation maximum around 530 nm and an emission maximum around 548 nm, BDP R6G is well-suited for the green channel in multicolor imaging setups and is compatible with common laser lines.

Data Presentation

The photophysical and photoswitching properties of this compound are critical for its performance in dSTORM. While specific photoswitching data for this compound is not extensively published, we can infer its potential based on data from other BODIPY-based fluorophores developed for super-resolution microscopy.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)530 nm
Emission Maximum (λem)548 nm
Molar Extinction Coefficient (ε)~70,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.96
Molecular Weight422.24 g/mol
SolubilityGood in DMF, DMSO, DCM

Table 2: Expected Photoswitching Performance of BODIPY Dyes in dSTORM (for reference)

PropertyExpected Range for BODIPY DyesReference
Photons per Switching Event>1000
Duty Cycle<0.01
Number of Switching Cycles>100
Localization Precision10-30 nm

Experimental Protocols

Here, we provide a detailed protocol for labeling microtubules in mammalian cells with this compound via click chemistry and subsequent imaging using dSTORM.

Protocol 1: Labeling of Microtubules with this compound

This protocol involves the introduction of an alkyne-modified tubulin into cells, followed by fixation, permeabilization, and click chemistry reaction with this compound.

Materials:

  • Alkynyl-tubulin (e.g., from a commercial supplier)

  • Mammalian cells (e.g., COS-7, HeLa) cultured on high-precision coverslips

  • Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 4 mM EGTA

  • Paraformaldehyde (PFA), 4% in PBS (freshly prepared)

  • Glutaraldehyde, 0.1% in PBS (optional, for better structural preservation)

  • Triton X-100, 0.25% in PBS

  • Blocking buffer: 3% BSA in PBS

  • Click chemistry reaction cocktail:

    • This compound (1-5 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (100 µM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (500 µM)

    • Sodium ascorbate (B8700270) (5 mM, freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Alkyne Labeling:

    • Seed cells on high-precision coverslips and grow to 50-70% confluency.

    • Introduce alkyne-modified tubulin into the cells. This can be achieved by microinjection or by using cell-permeable alkyne-taxol analogs. Follow the manufacturer's instructions for the specific labeling reagent.

  • Fixation:

    • Gently wash the cells three times with pre-warmed MTSB.

    • Fix the cells with 4% PFA (and optionally 0.1% glutaraldehyde) in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail immediately before use. In a microcentrifuge tube, mix CuSO₄ and THPTA first, then add the this compound and sodium ascorbate.

    • Remove the blocking buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells thoroughly five times with PBS.

  • Post-Fixation (Optional):

    • To further stabilize the sample, you can post-fix with 4% PFA in PBS for 10 minutes.

    • Wash three times with PBS. The sample is now ready for dSTORM imaging.

Protocol 2: dSTORM Imaging of this compound-Labeled Microtubules

This protocol is adapted from established dSTORM protocols and optimized for BODIPY dyes.

Materials:

  • dSTORM imaging buffer:

    • 100 mM MEA (mercaptoethylamine) in PBS (pH 7.4-8.0)

    • Oxygen scavenging system:

      • Glucose oxidase (0.5 mg/mL)

      • Catalase (40 µg/mL)

      • 10% (w/v) Glucose

  • dSTORM-compatible microscope with:

    • High-power laser for excitation (e.g., 532 nm or 561 nm)

    • Optional: 405 nm laser for reactivation

    • High numerical aperture (NA) objective lens (e.g., 1.4 or higher)

    • Sensitive EMCCD or sCMOS camera

Procedure:

  • Microscope Setup:

    • Mount the coverslip with the labeled cells onto the microscope stage.

    • Add the dSTORM imaging buffer to the sample. Ensure the buffer is freshly prepared.

    • Find a region of interest containing well-labeled microtubules.

  • Imaging Acquisition:

    • Illuminate the sample with the excitation laser at a high power density (e.g., 1-10 kW/cm²) to induce photoswitching and drive most of the this compound molecules into a dark state.

    • Adjust the laser power to achieve a sparse distribution of single-molecule blinking events in each frame. The density of blinking molecules should be low enough to avoid spatial overlap of their point-spread functions (PSFs).

    • (Optional) Use a low-power 405 nm laser to photo-reactivate the fluorophores from the dark state if needed to maintain a sufficient blinking rate.

    • Acquire a long series of images (typically 10,000 to 100,000 frames) with a short exposure time (e.g., 10-50 ms).

  • Data Analysis:

    • Use appropriate single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial packages) to process the raw image data.

    • The software will perform the following steps:

      • Localization of single-molecule events in each frame with sub-pixel precision by fitting their PSFs to a 2D Gaussian function.

      • Drift correction to compensate for sample drift during the long acquisition time.

      • Reconstruction of the final super-resolved image from the coordinates of all localized molecules.

Visualizations

Click Chemistry Labeling Workflow

G cluster_cell In the Cell cluster_reagents Reagents Alkyne_Tubulin 1. Introduce Alkyne-Tubulin Fixation 2. Fixation & Permeabilization Alkyne_Tubulin->Fixation Click_Reaction 3. Click Reaction with this compound Fixation->Click_Reaction Labeled_Microtubule Labeled Microtubule Click_Reaction->Labeled_Microtubule BDP_R6G_Azide This compound BDP_R6G_Azide->Click_Reaction Cu_Catalyst CuSO4 + THPTA + Ascorbate Cu_Catalyst->Click_Reaction

Caption: Workflow for labeling microtubules with this compound via click chemistry.

dSTORM Experimental Workflow

G Start Labeled Sample in dSTORM Buffer High_Power_Excitation High-Power Laser Excitation (e.g., 532 nm) Start->High_Power_Excitation Blinking Stochastic Blinking of Single Molecules High_Power_Excitation->Blinking Acquisition Acquire Image Series (10,000-100,000 frames) Blinking->Acquisition Localization Single-Molecule Localization (Gaussian Fitting) Acquisition->Localization Drift_Correction Drift Correction Localization->Drift_Correction Reconstruction Image Reconstruction Drift_Correction->Reconstruction Super_Resolved_Image Super-Resolved Image Reconstruction->Super_Resolved_Image

Caption: The experimental workflow for dSTORM imaging.

Conclusion

This compound is a promising fluorescent probe for super-resolution imaging, particularly for dSTORM. Its excellent photophysical properties and the specificity of click chemistry labeling enable high-quality imaging of subcellular structures with nanoscale resolution. The protocols provided here offer a comprehensive guide for researchers to implement this powerful combination of probe and technique in their own studies. Further optimization of imaging buffer composition and acquisition parameters may be necessary depending on the specific application and microscope setup. The continued development and characterization of bright and photostable dyes like this compound will undoubtedly push the boundaries of what is visible within the complex world of the cell.

References

Application Notes and Protocols for Staining Fixed Cells with BDP R6G Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of alkyne-modified biomolecules within fixed cells using BDP R6G azide (B81097) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

BDP R6G (BODIPY™ R6G) is a bright and photostable green-emitting fluorophore. Its azide derivative allows for the covalent labeling of alkyne-containing molecules, which can be metabolically incorporated into cellular components like DNA, RNA, proteins, or glycans. This protocol is designed for fluorescence microscopy applications.

Spectroscopic and Staining Properties

Summarized below are the key optical properties of BDP R6G azide and recommended starting concentrations for staining protocols. Note that optimal concentrations may vary depending on the cell type, the abundance of the alkyne-tagged target molecule, and the imaging system.

ParameterValueReference
Excitation Maximum (λex)530 nm[1]
Emission Maximum (λem)548 nm[1]
Recommended Starting Concentration for Fixed Cell Staining1-10 µM

Experimental Protocols

This section details the necessary steps for cell preparation, the click chemistry reaction, and subsequent imaging.

Cell Fixation and Permeabilization

This protocol is suitable for adherent cells grown on coverslips or in imaging plates.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available, chilled on ice)

  • 0.25% Triton™ X-100 in PBS

  • Wash Buffer: PBS containing 0.05% Tween-20 (optional, can help reduce background)

Procedure:

  • Wash: Gently wash the cells three times with PBS to remove culture medium.

  • Fixation: Add cold 4% PFA to the cells and incubate for 15 minutes at room temperature.[2] This cross-linking fixation preserves cell morphology.[3]

  • Wash: Remove the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.25% Triton™ X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.[3] This step is crucial for allowing the click chemistry reagents to access intracellular targets.

  • Wash: Remove the permeabilization buffer and wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Copper-Catalyzed Click Chemistry (CuAAC) Staining

This protocol outlines the preparation of the click reaction cocktail and the staining procedure. It is critical to prepare the reaction cocktail fresh and use it immediately.

Materials:

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (as a copper ligand)[4]

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

Stock Solutions:

  • This compound (1 mM): Dissolve the appropriate amount of this compound in DMSO. Store protected from light at -20°C.

  • CuSO₄ (20 mM): Dissolve in deionized water. Can be stored at room temperature.

  • THPTA or TBTA (100 mM): Dissolve in DMSO or water (for THPTA). Store at -20°C.[4]

  • Sodium Ascorbate (300 mM): Dissolve in deionized water. This solution must be prepared fresh for each experiment. [4]

Click Reaction Cocktail Preparation (for 1 mL):

  • To 880 µL of PBS, add 10 µL of the 20 mM CuSO₄ solution.

  • Add 10 µL of the 100 mM THPTA/TBTA solution and vortex briefly to mix. The ligand helps to stabilize the Cu(I) ion and improves reaction efficiency.[4]

  • Add 1-10 µL of the 1 mM this compound stock solution (for a final concentration of 1-10 µM).

  • Immediately before adding to the cells, add 100 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) state.[4] Vortex the cocktail gently.

Staining Procedure:

  • Remove the PBS from the fixed and permeabilized cells.

  • Add the freshly prepared click reaction cocktail to the cells, ensuring the entire surface is covered.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with a suitable dye like DAPI or Hoechst.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with filter sets appropriate for the Rhodamine 6G channel (Excitation/Emission: ~530/548 nm).[1]

Visualizations

Experimental Workflow

Staining_Protocol_Workflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_post Post-Staining Wash1 Wash Cells (PBS) Fix Fix (4% PFA) Wash1->Fix Wash2 Wash Cells (PBS) Fix->Wash2 Perm Permeabilize (Triton X-100) Wash2->Perm Wash3 Wash Cells (PBS) Perm->Wash3 PrepareCocktail Prepare Click Cocktail Incubate Incubate with Cells PrepareCocktail->Incubate Wash4 Wash Cells (PBS) Incubate->Wash4 Counterstain Counterstain (Optional) Wash4->Counterstain Mount Mount Counterstain->Mount Image Image Mount->Image

Caption: Workflow for this compound staining in fixed cells.

Click Chemistry Reaction Pathway

Click_Chemistry_Pathway Alkyne Alkyne-modified Biomolecule Catalyst Cu(I) Catalyst Alkyne->Catalyst Azide This compound Azide->Catalyst Product Fluorescently Labeled Biomolecule Catalyst->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient click reaction.- Ensure the sodium ascorbate solution is freshly prepared. - Increase the incubation time for the click reaction. - Optimize the concentration of CuSO₄ and the copper ligand.
Low abundance of the target molecule.- Increase the metabolic labeling time or concentration of the alkyne-containing precursor.
This compound concentration is too low.- Increase the concentration of this compound in the click reaction cocktail (e.g., up to 20 µM).
Photobleaching.- Use an anti-fade mounting medium. - Minimize exposure of the sample to the excitation light.
High Background Staining Non-specific binding of the dye.- Ensure adequate washing after the click reaction. - Include 0.05% Tween-20 in the wash buffers. - Decrease the concentration of this compound.
Incomplete removal of unbound alkyne precursor.- Ensure thorough washing after metabolic labeling and before fixation.
Cell autofluorescence.- Image an unstained control sample to assess the level of autofluorescence. - Use appropriate spectral unmixing if necessary.

References

Application Notes and Protocols: Labeling of Alkyne-Modified DNA with BDP R6G Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient labeling of alkyne-modified DNA with the fluorescent dye BDP R6G azide (B81097) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method offers a robust and specific way to attach fluorescent reporters to DNA for various applications in molecular biology, diagnostics, and nanotechnology.

The BDP R6G (BODIPY™ R6G) fluorophore is a bright and photostable dye with excitation and emission spectra similar to Rhodamine 6G, making it an excellent choice for fluorescence-based detection.[1][] The click chemistry reaction is highly efficient and bio-orthogonal, meaning it does not interfere with biological molecules, ensuring specific labeling of the alkyne-modified DNA.[3][4]

Overview of the Labeling Strategy

The labeling process is based on the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne group on the DNA and the azide group on the BDP R6G dye.[4][] The reaction is catalyzed by copper(I) ions. To prevent potential damage to the DNA by copper ions, a stabilizing ligand such as Tris-(Benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used.[6][7] This ligand not only protects the DNA but also accelerates the reaction.[7][8]

The overall workflow involves the preparation of reagents, the labeling reaction itself, and subsequent purification of the labeled DNA to remove unreacted dye and catalyst components.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis (Optional) prep_dna Alkyne-Modified DNA mix Mix Reagents prep_dna->mix prep_dye BDP R6G Azide prep_dye->mix prep_cu Cu(II) Sulfate (B86663) & TBTA/THPTA Ligand prep_cu->mix prep_asc Sodium Ascorbate prep_asc->mix incubate Incubate mix->incubate precipitate Precipitation (Ethanol/Acetone) incubate->precipitate wash Wash Pellet precipitate->wash resuspend Resuspend Labeled DNA wash->resuspend analyze Quantification & QC (e.g., Spectrophotometry, Gel Electrophoresis) resuspend->analyze

Caption: Experimental workflow for labeling alkyne-modified DNA with this compound.

Materials and Reagents

DNA and Dye
ReagentSupplier ExamplesCatalog Number ExamplesStorage
Alkyne-Modified OligonucleotideCustom SynthesisN/A-20°C
This compoundMedchemExpress, LumiprobeHY-136586, 2183473-23-4-20°C, desiccated, in the dark[9]
Reaction Components
ReagentRecommended ConcentrationPreparationStorage
Copper(II) Sulfate (CuSO₄·5H₂O)20 mM in waterDissolve 5 mg in 1 mL of nuclease-free water.Room Temperature
TBTA in DMSO/t-butanol10 mMCommercially available or prepared.-20°C
Sodium Ascorbate100 mM in waterDissolve 19.8 mg in 1 mL of nuclease-free water. Prepare fresh.[8]4°C for up to a week, -20°C for long-term
Nuclease-free WaterN/AN/ARoom Temperature
DMSO (Anhydrous)N/AN/ARoom Temperature

Detailed Experimental Protocol

This protocol is optimized for a standard labeling reaction of 1 nmol of an alkyne-modified oligonucleotide. The volumes can be scaled accordingly.

Preparation of Stock Solutions
  • Alkyne-Modified DNA: Resuspend the lyophilized alkyne-modified oligonucleotide in nuclease-free water or TE buffer to a final concentration of 100 µM.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[3]

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water.[8]

  • TBTA: Prepare a 10 mM stock solution in a 1:4 v/v mixture of DMSO and t-butanol.

  • Copper-Ligand Premix (Optional but Recommended): To a final volume of 1 mL, add 315 µL of 20 mM CuSO₄ and 625 µL of 10 mM TBTA. This creates a 6.3 mM Cu/TBTA solution.[8]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh on the day of the experiment.[8]

Labeling Reaction

The following steps should be performed in a microcentrifuge tube.

  • In a 1.5 mL microcentrifuge tube, add the following reagents in the order listed:

    • 10 µL of 100 µM alkyne-modified DNA (1 nmol)

    • Nuclease-free water to a final volume of 40 µL

    • 5 µL of 10 mM this compound (50 nmol, 50 equivalents)

  • Vortex the mixture gently.

  • Add 2.5 µL of 100 mM freshly prepared sodium ascorbate.[8]

  • Add 2.5 µL of the 20 mM CuSO₄ and 5 µL of 10 mM TBTA solution (or 5 µL of the pre-mixed Cu/TBTA solution). The final concentrations will be approximately 1 mM Cu²⁺ and 2.5 mM TBTA.

  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour.[6] The reaction can also be left overnight at room temperature.[10]

Purification of Labeled DNA

Purification is crucial to remove unreacted this compound and copper catalyst, which can interfere with downstream applications. Ethanol (B145695) precipitation is a common and effective method.

  • To the 50 µL reaction mixture, add 5 µL of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 150 µL (3 volumes) of ice-cold absolute ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for higher recovery).

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry the pellet.

  • Resuspend the purified, labeled DNA pellet in an appropriate volume of nuclease-free water or buffer (e.g., TE buffer).

Alternative purification methods include size-exclusion chromatography or purification cartridges designed for oligonucleotides. For removal of excess hydrophobic dye, extraction with water-saturated butanol can also be effective.[11][12]

Quality Control and Data Analysis

After purification, it is recommended to assess the labeling efficiency and the integrity of the labeled DNA.

ParameterMethodExpected Outcome
Labeling Efficiency UV-Vis SpectrophotometryThe absorbance spectrum should show two peaks: one for DNA at ~260 nm and one for BDP R6G at ~530 nm. The ratio of A530/A260 can be used to estimate the degree of labeling.
Purity and Integrity Denaturing Polyacrylamide Gel Electrophoresis (PAGE)The labeled DNA should run as a single band with a slightly higher molecular weight than the unlabeled DNA. The presence of a fluorescent band under UV illumination confirms successful labeling.
Concentration UV-Vis SpectrophotometryThe concentration of the labeled DNA can be determined by measuring the absorbance at 260 nm.

BDP R6G Spectroscopic Properties:

  • Excitation Maximum (λex): ~530 nm[13]

  • Emission Maximum (λem): ~548 nm[13]

Signaling Pathway and Application Visualization

The labeled DNA can be used in a variety of applications. The following diagram illustrates a common application in visualizing newly synthesized DNA in cells.

G cluster_cell Cellular Proliferation Assay edu_incubation Incubate cells with alkyne-modified nucleoside (e.g., EdU) dna_synthesis EdU is incorporated into newly synthesized DNA edu_incubation->dna_synthesis fix_perm Fix and permeabilize cells dna_synthesis->fix_perm click_reaction Perform in situ click reaction with this compound fix_perm->click_reaction visualization Visualize labeled DNA via fluorescence microscopy click_reaction->visualization

Caption: Application of this compound labeled DNA in a cell proliferation assay.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive catalystUse freshly prepared sodium ascorbate. Ensure copper sulfate solution is not too old.
Degraded alkyne or azideStore reagents properly at -20°C, protected from light and moisture.
Impurities in the DNA sampleEnsure the alkyne-modified DNA is of high purity.
Degradation of DNA Copper-mediated damageEnsure the use of a copper-stabilizing ligand like TBTA or THPTA. Avoid prolonged reaction times at high temperatures.
High Background Fluorescence Incomplete removal of unreacted dyePerform a second ethanol precipitation or use an alternative purification method like size-exclusion chromatography.

Conclusion

The copper-catalyzed click reaction between alkyne-modified DNA and this compound provides a highly efficient and specific method for fluorescently labeling DNA. The protocol outlined above, including the use of a copper-stabilizing ligand and robust purification steps, ensures the generation of high-quality labeled DNA suitable for a wide range of applications in research and development. This methodology is a cornerstone for creating fluorescent probes for nucleic acid detection, imaging, and quantification.[14][15]

References

BDP R6G Azide: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY™ R6G) azide (B81097) is a high-performance, bright, and photostable fluorescent dye ideal for flow cytometry applications.[1][2] Its azide functional group allows for covalent conjugation to alkyne-modified biomolecules via a highly efficient and specific click chemistry reaction.[2] This bioorthogonal labeling strategy enables precise and robust detection of a wide range of biological targets, from cell surface glycans to intracellular proteins, making it a valuable tool for cellular analysis, drug discovery, and diagnostics.

This document provides detailed application notes and protocols for the use of BDP R6G azide in flow cytometry, including antibody conjugation and cell labeling procedures.

Key Features and Advantages

  • High Brightness and Photostability: BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G), known for its exceptional brightness and resistance to photobleaching.[1]

  • High Quantum Yield: this compound exhibits a very high fluorescence quantum yield of 0.96, contributing to its bright signal in flow cytometry.[2]

  • Specific Labeling: The azide group facilitates highly specific and efficient labeling of alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition (click chemistry).[2]

  • Versatile Applications: Suitable for a wide range of flow cytometry applications, including immunophenotyping, cell proliferation assays, and the detection of post-translational modifications.

Spectral Properties

The spectral characteristics of BDP R6G make it compatible with standard flow cytometer configurations.

PropertyValue
Excitation Maximum (λex)530 nm
Emission Maximum (λem)548 nm
Fluorescence Quantum Yield0.96[2]
Molar Extinction Coefficient (ε)76,000 cm⁻¹M⁻¹

Applications in Flow Cytometry

The versatility of this compound, enabled by click chemistry, allows for its use in a variety of flow cytometry applications.

Immunophenotyping with Labeled Antibodies

Antibodies can be modified with an alkyne group and subsequently labeled with this compound. This allows for the detection of specific cell surface or intracellular markers with a bright and stable fluorescent signal.

Analysis of Post-Translational Modifications

This compound can be used to detect and quantify post-translational modifications (PTMs) such as glycosylation. Cells can be metabolically labeled with an alkyne-modified sugar, which is incorporated into glycoproteins. These modified glycans can then be specifically tagged with this compound for flow cytometric analysis.

Detection of Protein-Protein Interactions

Proximity ligation assays (PLA) adapted for flow cytometry can utilize this compound. In this application, two primary antibodies recognizing interacting proteins are functionalized with alkyne- and azide-containing oligonucleotides. When the proteins are in close proximity, the oligonucleotides can be ligated, and a subsequent rolling circle amplification can incorporate alkyne-modified nucleotides. These can then be detected with this compound, providing a fluorescent signal indicative of the protein-protein interaction.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Alkyne-Modified Antibody

This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction to conjugate this compound to an antibody previously modified with an alkyne group.

Materials:

  • Alkyne-modified antibody

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody with this compound at a 1:5 to 1:10 molar ratio (antibody:dye).

    • Add the CuSO₄:THPTA premix (prepare by mixing CuSO₄ and THPTA at a 1:5 molar ratio) to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated this compound using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugated antibody at 280 nm and 530 nm.

Protocol 2: Flow Cytometry Staining of Cells with a this compound-Conjugated Antibody

This protocol outlines the steps for staining cells with a directly conjugated antibody for flow cytometry analysis.

Materials:

  • This compound-conjugated antibody

  • Cell suspension (1 x 10⁶ cells/mL)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fixation buffer (e.g., 2-4% paraformaldehyde in PBS) (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash cells, then resuspend in cold FACS buffer to a concentration of 1 x 10⁷ cells/mL.

  • Staining:

    • Add the this compound-conjugated antibody to 100 µL of the cell suspension at the predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • (Optional) Fixation and Permeabilization:

    • For intracellular targets, fix the cells with fixation buffer for 15-20 minutes at room temperature.

    • Wash the cells once with FACS buffer.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells once with FACS buffer before proceeding with intracellular staining.

  • Data Acquisition:

    • Resuspend the cells in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer using the appropriate laser (e.g., 488 nm or 532 nm) and emission filter (e.g., 575/26 nm bandpass).

Data Presentation

Table 1: Spectral Properties of this compound

ParameterWavelength/Value
Excitation Maximum (nm)530
Emission Maximum (nm)548
Quantum Yield0.96[2]
Extinction Coefficient (cm⁻¹M⁻¹)76,000

Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Cell Staining & Analysis alkyne_ab Alkyne-Modified Antibody click_reaction Click Chemistry (CuAAC) alkyne_ab->click_reaction bdp_azide BDP R6G Azide bdp_azide->click_reaction purification Purification click_reaction->purification conjugated_ab BDP R6G-Conjugated Antibody staining Incubation conjugated_ab->staining purification->conjugated_ab cells Cell Suspension cells->staining washing Washing staining->washing facs Flow Cytometry Analysis washing->facs

Caption: Experimental workflow for flow cytometry using this compound.

signaling_pathway Example Signaling Pathway for Analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase dimerization Dimerization & Autophosphorylation receptor->dimerization ligand Ligand ligand->receptor p_receptor Phosphorylated Receptor dimerization->p_receptor adaptor Adaptor Protein (e.g., Grb2) p_receptor->adaptor sos SOS adaptor->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk Phosphorylated ERK erk->p_erk transcription_factor Transcription Factor (e.g., c-Fos, c-Jun) p_erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: MAPK signaling pathway, a target for flow cytometry analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal Intensity Suboptimal antibody concentrationTitrate the antibody to determine the optimal staining concentration.
Inefficient click chemistry reactionOptimize reaction conditions (e.g., catalyst concentration, incubation time).
Low target expressionUse an amplification strategy or select a brighter fluorochrome if possible.
High Background Non-specific antibody bindingInclude an Fc block step and use an appropriate isotype control.
Insufficient washingIncrease the number and duration of wash steps.
Excess unconjugated dyeEnsure complete removal of free dye after the conjugation reaction.

Conclusion

This compound is a powerful tool for flow cytometry, offering high brightness, photostability, and the versatility of click chemistry for specific labeling of a wide array of biological targets. The protocols and information provided here serve as a guide for researchers to effectively incorporate this advanced fluorochrome into their cellular analysis workflows.

References

Application Notes: A Comparative Analysis of Copper-Catalyzed and Strain-Promoted Click Chemistry for BDP R6G Azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BDP R6G (BODIPY™ R6G) is a bright and photostable fluorophore with excitation and emission spectra similar to Rhodamine 6G, making it a valuable tool in fluorescence microscopy and other biological imaging applications.[1] The azide-functionalized BDP R6G allows for its covalent attachment to a variety of biomolecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. This document provides a detailed comparison of two primary click chemistry methods for conjugating BDP R6G azide (B81097): the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2] This reaction is characterized by its rapid kinetics and the formation of a stable triazole linkage. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).[2] To improve reaction efficiency and minimize potential damage to biomolecules from copper, a chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often included.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[3] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.

Quantitative Data Comparison

The choice between CuAAC and SPAAC for a specific application depends on several factors, including the experimental system (in vitro vs. in vivo), the desired reaction speed, and the tolerance for a copper catalyst. The following table summarizes key quantitative parameters for BDP R6G azide and the two click chemistry methods.

ParameterThis compoundCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Excitation Wavelength (λex) 530 nm[3]N/AN/A
Emission Wavelength (λem) 548 nm[3]N/AN/A
Fluorescence Quantum Yield (Φ) ~0.95 in EthanolN/AN/A
Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) N/A10 - 10⁴[4]10⁻³ - 1[5]
Catalyst Required N/AYes (Copper I)[2]No
Biocompatibility HighModerate (potential copper cytotoxicity)High
Reaction Time N/AMinutes to a few hours[2][6]Hours to overnight
Reactant Partners Terminal Alkynes[3]Cyclooctynes (e.g., DBCO, BCN)[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed (CuAAC) Labeling of an Alkyne-Modified Protein with this compound in Cell Lysate

This protocol provides a general method for labeling an alkyne-modified protein in a cell lysate with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in cell lysate (1-5 mg/mL)

  • This compound (10 mM stock in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Copper(II) sulfate (CuSO₄) (20 mM in water)

  • Sodium Ascorbate (300 mM in water, freshly prepared)

  • PBS buffer (pH 7.4)

  • 1.5 mL microfuge tubes

Procedure:

  • In a 1.5 mL microfuge tube, combine the following in order:

    • 50 µL of protein lysate

    • 100 µL of PBS buffer

    • A calculated volume of 10 mM this compound stock solution to achieve a final concentration of 20-50 µM.

  • Vortex the mixture briefly.

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.

  • Vortex the mixture briefly.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, western blot, or mass spectrometry).

Protocol 2: Strain-Promoted (SPAAC) Labeling of an Azide-Modified Protein with a BDP R6G-DBCO Conjugate

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized BDP R6G fluorophore.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • BDP R6G-DBCO (10 mM stock in DMSO)

  • 1.5 mL microfuge tubes

Procedure:

  • To your solution of azide-modified protein, add the BDP R6G-DBCO stock solution to a final concentration of 2-10 fold molar excess over the protein.

  • Mix the solution gently by pipetting or brief vortexing.

  • Protect the reaction from light and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the protein and reactant concentrations.

  • Monitor the reaction progress if necessary.

  • The labeled protein can be purified from excess dye using methods such as spin desalting columns or dialysis.

Visualizations

G cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow a Alkyne-modified Biomolecule c Add Cu(II)SO4/Ligand & Sodium Ascorbate a->c b BDP R6G Azide b->c d Labeled Biomolecule c->d Fast Reaction (min-hrs) e Azide-modified Biomolecule g Mix Components e->g f BDP R6G Cyclooctyne f->g h Labeled Biomolecule g->h Slower Reaction (hrs)

Caption: Comparative workflow of CuAAC and SPAAC for biomolecule labeling.

G cluster_workflow In-Cell Protein Labeling Workflow cluster_click Click Reaction start Introduce Alkyne-bearing Metabolic Precursor to Cells incubate Incubate Cells (Metabolic Incorporation) start->incubate lyse Cell Lysis or Fixation & Permeabilization incubate->lyse click_reagents Add this compound & Click Reagents (CuAAC or SPAAC) lyse->click_reagents click_incubate Incubate click_reagents->click_incubate wash Wash to Remove Excess Reagents click_incubate->wash image Fluorescence Imaging (e.g., Microscopy) wash->image

Caption: General workflow for in-cell protein labeling and imaging.

Conclusion

Both CuAAC and SPAAC are powerful methods for conjugating this compound to biomolecules. CuAAC offers the advantage of faster reaction kinetics, which can be beneficial for applications requiring rapid labeling.[4] However, the requirement for a copper catalyst can be a limitation in living systems due to its potential cytotoxicity. SPAAC, on the other hand, is a catalyst-free reaction, making it the preferred choice for in vivo and live-cell imaging applications where biocompatibility is paramount. The choice between these two methods should be guided by the specific requirements of the experimental design, balancing the need for speed with the sensitivity of the biological system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of BDP R6G azide (B81097), a bright and photostable fluorescent dye, in various biomolecule labeling applications via copper-catalyzed and strain-promoted azide-alkyne cycloaddition (click chemistry).

Introduction

BDP R6G (BODIPY™ R6G) is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G, exhibiting high fluorescence quantum yield and photostability. The azide functional group on BDP R6G allows for its covalent attachment to alkyne-modified biomolecules through the highly efficient and specific click chemistry reaction. This enables the fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization and detection in a variety of experimental contexts, including microscopy, flow cytometry, and fluorescence polarization assays.[1][2][3]

Recommended Concentrations for Labeling

The optimal concentration of BDP R6G azide will vary depending on the specific application, the biomolecule being labeled, and the desired degree of labeling. The following tables provide recommended starting concentrations and molar excess values for common applications. It is recommended to optimize these concentrations for each specific experimental setup.

Table 1: Recommended Concentrations for Protein and Antibody Labeling
ApplicationBiomoleculeRecommended Molar Excess of this compoundRecommended Stock Solution ConcentrationTypical Final Concentration
Protein Labeling (General)Alkyne-modified Proteins1.5 - 10x (start with 3x)[4]10 mM in DMSO[4]Varies based on protein concentration
Antibody LabelingAlkyne-modified Antibodies5 - 20x10 mM in DMSOVaries based on antibody concentration
Table 2: Recommended Concentrations for Nucleic Acid Labeling
ApplicationBiomoleculeRecommended Molar Excess/Concentration of this compoundRecommended Stock Solution Concentration
Oligonucleotide LabelingAlkyne-modified Oligonucleotides4 - 50x10 mM in DMSO
RNA Labeling (in vitro)Azide-modified RNA10x molar excess of alkyne-dyeVaries
Total RNA Labeling (from cells)Azide-modified RNANot specifiedNot specified

Note: For labeling of azide-modified RNA, a 10-fold molar excess of a DBCO-functionalized dye is recommended for copper-free click chemistry. For copper-catalyzed reactions with alkyne-modified dyes, specific concentrations may need to be optimized.

Table 3: Recommended Concentrations for Cell Labeling and Imaging
ApplicationCell TypeRecommended Final Concentration of this compoundRecommended Staining Time
Live Cell Imaging (Strain-Promoted)Mammalian Cells10 µM (of dye-cyclooctyne conjugate)10 minutes
Fixed Cell StainingMammalian Cells1 µg/mL (as a general starting point for fluorescent dyes)5 - 15 minutes

Note: For live-cell imaging using strain-promoted click chemistry, the concentration of the fluorescently labeled cyclooctyne (B158145) is provided. For fixed-cell staining, the provided concentration is a general starting point for nuclear stains like DAPI and may need to be optimized for this compound targeting specific cellular components.

Experimental Protocols

Here are detailed protocols for common applications of this compound.

Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction for labeling proteins containing alkyne groups with this compound.

Materials:

  • Alkyne-modified protein in an azide-free buffer

  • This compound

  • DMSO (anhydrous)

  • 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

  • Ascorbic acid

  • Inert gas (e.g., argon or nitrogen)

  • Purification column (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Freshly prepare a 50 mM solution of ascorbic acid in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

    • Add the calculated volume of the 10 mM this compound stock solution to achieve the desired molar excess (start with a 3x molar excess over the protein).

    • Vortex the mixture gently.

  • Degassing (Recommended):

    • To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-20 seconds.

  • Initiate the Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture.

    • Purge the headspace of the tube with inert gas and cap it tightly.

    • Vortex the solution gently.

  • Incubation:

    • Incubate the reaction at room temperature for 8-16 hours with gentle mixing.

  • Purification:

    • Remove the unreacted this compound and other reaction components by dialysis or size-exclusion chromatography to purify the labeled protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_dye Prepare 10 mM BDP R6G Azide Stock in DMSO mix_reagents Mix Alkyne-Protein, Labeling Buffer & this compound prep_dye->mix_reagents prep_aa Prepare 50 mM Ascorbic Acid initiate Add Ascorbic Acid prep_aa->initiate degas Degas with Inert Gas mix_reagents->degas degas->initiate incubate Incubate 8-16h at Room Temp initiate->incubate purify Purify via Dialysis or SEC incubate->purify

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the copper-catalyzed click chemistry reaction for labeling oligonucleotides containing alkyne modifications.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 5 mM solution of ascorbic acid in nuclease-free water.

    • Prepare a 10 mM solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM solution of THPTA in nuclease-free water.

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Add TEAA buffer to a final concentration of 0.2 M.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 10x).

    • Add the THPTA solution (final concentration should be 5x the CuSO₄ concentration).

    • Add the CuSO₄ solution.

  • Degassing:

    • Degas the solution by bubbling a gentle stream of inert gas through it for 30 seconds.

  • Initiate the Reaction:

    • Add the ascorbic acid solution.

    • Flush the headspace of the tube with inert gas and cap it tightly.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature overnight.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of cold acetone or ethanol.

    • Incubate at -20°C for at least 20 minutes.

    • Centrifuge to pellet the labeled oligonucleotide, wash the pellet, and air-dry.

    • The labeled oligonucleotide can be further purified by HPLC or PAGE.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_oligo Dissolve Alkyne-Oligo in TEAA Buffer mix_reagents Add this compound, THPTA, and CuSO4 to Oligo prep_oligo->mix_reagents prep_reagents Prepare Stock Solutions: This compound, CuSO4, THPTA, Ascorbic Acid prep_reagents->mix_reagents degas Degas with Inert Gas mix_reagents->degas initiate Add Ascorbic Acid degas->initiate incubate Incubate Overnight at Room Temp initiate->incubate precipitate Precipitate with Acetone/Ethanol incubate->precipitate purify Further Purification (HPLC/PAGE) precipitate->purify

Protocol 3: Live-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling azide-modified biomolecules within live cells using a BDP R6G-conjugated cyclooctyne (e.g., DBCO, BCN). This copper-free click chemistry method is ideal for live-cell applications as it avoids copper-induced cytotoxicity.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., azido (B1232118) sugars, amino acids)

  • BDP R6G-cyclooctyne conjugate (e.g., BDP R6G-DBCO)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells in the presence of the desired azide-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules.

  • Labeling:

    • Wash the cells with pre-warmed PBS to remove unincorporated metabolic precursors.

    • Prepare a working solution of the BDP R6G-cyclooctyne conjugate in pre-warmed live-cell imaging medium. A starting concentration of 10 µM is recommended.

    • Incubate the cells with the labeling solution for 10-30 minutes at 37°C.

  • Washing:

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound fluorescent probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~530/550 nm).

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging culture Culture Cells with Azide Precursor wash1 Wash with PBS culture->wash1 add_dye Incubate with BDP R6G- Cyclooctyne (e.g., 10 µM) wash1->add_dye wash2 Wash with Imaging Medium add_dye->wash2 image Fluorescence Microscopy (Ex/Em: ~530/550 nm) wash2->image

Signaling Pathways and Logical Relationships

The core of these protocols is the click chemistry reaction, a bioorthogonal ligation method. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient but requires a copper catalyst, which can be toxic to living cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes a strained cyclooctyne that reacts with an azide without the need for a catalyst, making it suitable for live-cell applications.

G cluster_reactants Reactants cluster_products Product azide Azide-Modified Biomolecule cuaac CuAAC (Copper-Catalyzed) azide->cuaac spaac SPAAC (Strain-Promoted) azide->spaac alkyne Alkyne-Modified Fluorophore (BDP R6G) alkyne->cuaac alkyne->spaac product Fluorescently Labeled Biomolecule cuaac->product spaac->product

References

Application Notes and Protocols for BDP R6G Azide Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and diagnostics, enabling the visualization and tracking of specific targets in applications such as immunofluorescence, flow cytometry, and in vivo imaging.[1][2][3] Antibody-drug conjugates (ADCs) also utilize similar conjugation strategies for targeted therapy.[4][][6] Click chemistry, a set of powerful, specific, and biocompatible reactions, has emerged as a leading method for bioconjugation.[][6] Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) is particularly advantageous as it proceeds without the need for cytotoxic copper catalysts, making it ideal for modifying sensitive biological molecules like antibodies.[7][8][9][]

These application notes provide a detailed protocol for the conjugation of BDP R6G azide (B81097), a bright and photostable borondipyrromethene fluorophore, to antibodies.[11][12] The protocol involves a two-step process: first, the introduction of a strained alkyne group onto the antibody, followed by the SPAAC reaction with BDP R6G azide. This method allows for efficient and stable labeling of antibodies for a variety of downstream applications.

Principle of the Method

The conjugation strategy is based on the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[]

  • Antibody Modification: The antibody is first functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group. This is typically achieved by reacting the primary amine groups on lysine (B10760008) residues of the antibody with an NHS-ester-functionalized DBCO reagent.[13]

  • SPAAC Conjugation: The alkyne-modified antibody is then reacted with this compound. The ring strain of the DBCO group enables a spontaneous [3+2] cycloaddition reaction with the azide group on the BDP R6G molecule, forming a stable triazole linkage without the need for a catalyst.[9][]

This approach provides a robust method for antibody labeling with precise control over the reaction conditions.

Experimental Workflow

G cluster_prep Antibody Preparation cluster_modification Antibody Modification cluster_conjugation SPAAC Conjugation cluster_final Purification & Characterization Ab Purified Antibody Buffer Buffer Exchange (Amine-free buffer, e.g., PBS) Ab->Buffer DBCO Add DBCO-NHS Ester Buffer->DBCO Incubate_Mod Incubate (Room Temp, 1-2 hours) DBCO->Incubate_Mod Purify_Mod Purify (Desalting Column) Incubate_Mod->Purify_Mod BDPAzide Add this compound Purify_Mod->BDPAzide Incubate_Conj Incubate (4-12 hours, RT or 4°C) BDPAzide->Incubate_Conj Purify_Final Purify Conjugate (Size Exclusion Chromatography) Incubate_Conj->Purify_Final Characterize Characterize (UV-Vis, SDS-PAGE) Purify_Final->Characterize

Caption: Overall workflow for the conjugation of this compound to an antibody.

Signaling Pathway

G cluster_reaction SPAAC Reaction cluster_product Product Ab_DBCO Antibody-DBCO Plus + BDP_Azide BDP R6G-Azide Arrow (No Catalyst) BDP_Azide->Arrow Conjugate Antibody-BDP R6G Conjugate (Stable Triazole Linkage) Arrow->Conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Data Presentation

Table 1: Reagent Specifications

ReagentMolar Mass ( g/mol )Excitation (nm)Emission (nm)
This compound~500530[11]548[11]
DBCO-NHS Ester~400-500N/AN/A
IgG Antibody~150,000N/AN/A

Table 2: Typical Conjugation Reaction Parameters and Outcomes

ParameterRecommended ValueExpected Outcome
Antibody Concentration1-5 mg/mL-
DBCO-NHS Ester Molar Excess10-20 fold-
This compound Molar Excess2-5 fold over antibody-
Reaction Time (Modification)1-2 hours at RT-
Reaction Time (Conjugation)4-12 hours at RT or 12-24 hours at 4°C[9]-
Dye-to-Antibody Ratio (DAR)2-4High fluorescence signal
Antibody Recovery>80%Efficient process

Experimental Protocols

Protocol 1: Antibody Modification with DBCO-NHS Ester

This protocol describes the modification of an antibody with a DBCO group by targeting primary amines on lysine residues.

Materials:

  • Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[9]

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If not, perform a buffer exchange using a desalting column or dialysis.[14]

    • The presence of sodium azide should be avoided as it can interfere with the conjugation.[13][14]

    • Confirm the antibody concentration using a protein assay (e.g., BCA or Bradford).[9]

  • DBCO-NHS Ester Stock Solution:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[13]

  • Modification Reaction:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.

    • Ensure the final DMSO concentration is below 10% (v/v) to maintain antibody stability.[9]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Modified Antibody:

    • Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.

    • Collect the fractions containing the DBCO-modified antibody.

Protocol 2: Conjugation of DBCO-Modified Antibody with this compound

This protocol details the SPAAC reaction between the DBCO-modified antibody and this compound.

Materials:

  • DBCO-modified antibody in PBS

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system or spin columns

Procedure:

  • This compound Stock Solution:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 2-5 fold molar excess of the this compound stock solution to the DBCO-modified antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light.[9]

  • Purification of the Conjugate:

    • Purify the antibody-dye conjugate from unreacted this compound using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[15]

    • Collect the fractions corresponding to the high molecular weight antibody conjugate, which will be visibly colored.

Protocol 3: Characterization of the Antibody-BDP R6G Conjugate

1. Determination of Dye-to-Antibody Ratio (DAR):

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 530 nm (for BDP R6G).

  • Calculate the concentration of the antibody and the dye using their respective extinction coefficients.

  • The DAR is the molar ratio of the dye to the antibody.

2. SDS-PAGE Analysis:

  • Run the purified conjugate on an SDS-PAGE gel under reducing conditions to confirm that the dye is covalently attached to the antibody heavy and light chains.

  • Visualize the protein bands by Coomassie blue staining and the fluorescent bands by imaging the gel with an appropriate fluorescence scanner.[16]

Troubleshooting

IssuePossible CauseSolution
Low DAR Inefficient antibody modification.Ensure the antibody buffer is amine-free. Increase the molar excess of DBCO-NHS ester.
Hydrolysis of DBCO-NHS ester.Prepare the DBCO-NHS ester stock solution immediately before use in anhydrous DMSO.
Antibody Aggregation High concentration of organic solvent.Keep the final DMSO concentration below 10%.
Unstable antibody.Perform the conjugation reaction at 4°C.
High Background Fluorescence Incomplete removal of free dye.Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis.[15]

References

Troubleshooting & Optimization

Troubleshooting poor labeling efficiency with BDP R6G azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BDP R6G azide (B81097) for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is BDP R6G azide and for what is it used?

This compound is a fluorescent dye belonging to the borondipyrromethene (BDP) class. It is known for its high brightness and photostability.[1] Its absorption and emission spectra are similar to the well-known rhodamine 6G (R6G) dye. The azide functional group allows it to be conjugated to various molecules, including biomolecules, small molecules, and polymers, through click chemistry reactions.[1][2] Specifically, it is commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Q2: What are the storage and handling recommendations for this compound?

Proper storage and handling are crucial to maintain the reagent's integrity. It is recommended to store this compound at -20°C in the dark for long-term stability (up to 24 months from receipt).[1] For short-term transport, it can be kept at room temperature for up to three weeks. It is important to avoid prolonged exposure to light and to keep the product desiccated.

Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a low yield. What are the potential causes?

Several factors can contribute to low labeling efficiency in CuAAC reactions:

  • Copper Catalyst Inactivation: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Reagent Quality and Concentration: The purity and concentration of all reactants, including the this compound, the alkyne-modified molecule, the copper source, the reducing agent, and the ligand, are critical. Degradation of any of these components can lead to poor results.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent can significantly impact the reaction kinetics.

  • Steric Hindrance: The accessibility of the azide and alkyne groups can be limited by the structure of the molecules being conjugated, which can hinder the reaction.

  • Presence of Interfering Substances: Components in the reaction buffer, such as other reducing agents (e.g., DTT), can interfere with the click reaction.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor labeling efficiency with this compound in CuAAC reactions.

Problem: Low or No Fluorescent Signal After Labeling

This is the most common indicator of a failed or inefficient click reaction. Follow the steps below to diagnose and resolve the issue.

Troubleshooting Workflow for Poor this compound Labeling

TroubleshootingWorkflow Troubleshooting Poor this compound Labeling Efficiency cluster_reagents Reagent Checks cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization cluster_accessibility Accessibility Issues cluster_alternative Alternative Approaches start Low or No Fluorescent Signal check_reagents 1. Verify Reagent Integrity & Concentration start->check_reagents check_catalyst 2. Assess Copper Catalyst Activity check_reagents->check_catalyst Reagents OK reagent_storage Proper storage of this compound? (-20°C, dark, desiccated) check_reagents->reagent_storage reagent_freshness Freshly prepared sodium ascorbate (B8700270)? check_reagents->reagent_freshness reagent_concentration Accurate reactant concentrations? check_reagents->reagent_concentration optimize_conditions 3. Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst System OK deoxygenation Reaction degassed to remove oxygen? check_catalyst->deoxygenation ligand_use Copper-stabilizing ligand used? (e.g., THPTA, BTTAA) check_catalyst->ligand_use ligand_ratio Correct ligand to copper ratio? (Typically 5:1) check_catalyst->ligand_ratio check_accessibility 4. Evaluate Steric Hindrance optimize_conditions->check_accessibility Conditions Optimized ph_temp Optimal pH (around 7) and temperature? (Room temp is often sufficient) optimize_conditions->ph_temp reaction_time Sufficient reaction time? (Can range from 30 min to overnight) optimize_conditions->reaction_time solvent_choice Appropriate solvent system? optimize_conditions->solvent_choice consider_alternative 5. Consider Alternative Chemistries check_accessibility->consider_alternative Steric Hindrance Suspected denaturation Consider labeling under denaturing conditions? (If compatible with downstream applications) check_accessibility->denaturation solution Improved Labeling Efficiency consider_alternative->solution Alternative Implemented spaac Explore copper-free click chemistry (SPAAC)? consider_alternative->spaac reagent_storage->solution Issue Corrected reagent_freshness->solution Issue Corrected reagent_concentration->solution Issue Corrected deoxygenation->solution Issue Corrected ligand_use->solution Issue Corrected ligand_ratio->solution Issue Corrected ph_temp->solution Issue Corrected reaction_time->solution Issue Corrected solvent_choice->solution Issue Corrected denaturation->solution Issue Corrected

Caption: A step-by-step workflow for troubleshooting poor this compound labeling efficiency.

Experimental Protocols

General Protocol for CuAAC Labeling of Proteins

This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of an alkyne-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • DMSO (for dissolving this compound)

  • Deionized water

Stock Solutions:

  • This compound: 10 mM in DMSO

  • CuSO₄: 20 mM in deionized water

  • THPTA Ligand: 100 mM in deionized water

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the order listed:

    • Alkyne-modified protein solution.

    • This compound stock solution (a 2- to 10-fold molar excess over the alkyne is a good starting point).

    • THPTA ligand stock solution.

    • CuSO₄ stock solution.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours. Protect the reaction from light. Longer incubation times may be necessary for low concentration reactants.

  • Purification: Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

Recommended Reagent Concentrations for CuAAC

The following table provides recommended starting concentrations for the components of a CuAAC reaction. These may need to be optimized for your specific system.

ReagentStock Solution ConcentrationFinal ConcentrationNotes
Alkyne-modified BiomoleculeVaries1-50 µMLower concentrations may require longer reaction times or higher excess of other reagents.
This compound10 mM in DMSO2-10 fold molar excess over alkyneA higher excess may be needed for dilute reactions.
Copper(II) Sulfate (CuSO₄)20 mM50-250 µM
Ligand (e.g., THPTA)100 mM250 µM - 1.25 mMMaintain a ligand to copper ratio of at least 5:1 to protect the Cu(I) state.
Sodium Ascorbate100 mM (prepare fresh)2.5-5 mMShould be added last to initiate the reaction.

Visualizations

Simplified Catalytic Cycle of CuAAC

The following diagram illustrates the simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Cycle Simplified CuAAC Catalytic Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_acetylide Copper Acetylide Intermediate Cu_I->Cu_acetylide + Alkyne Alkyne Alkyne-Substrate Alkyne->Cu_acetylide Azide Azide-Substrate (this compound) Cycloaddition Cycloaddition Azide->Cycloaddition Cu_acetylide->Cycloaddition Cycloaddition->Cu_I Catalyst Regeneration Triazole Triazole Product (Labeled Molecule) Cycloaddition->Triazole

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in BDP R6G Azide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize imaging experiments using BDP R6G azide (B81097).

Troubleshooting Guide

This guide addresses common issues encountered during BDP R6G azide imaging in a question-and-answer format, offering specific solutions to enhance your signal-to-noise ratio.

Issue 1: High Background Fluorescence

Q: My images have high background, obscuring my specific signal. What are the likely causes and how can I fix this?

A: High background fluorescence is a common issue that can arise from several sources. Here’s a systematic approach to troubleshoot and resolve it:

  • Unbound Fluorophore: The most frequent cause is residual, unbound this compound in the sample.

    • Solution: Increase the number and duration of washing steps after the click chemistry reaction. Use a buffered saline solution like PBS to wash the sample 2-3 times. For persistent background, a buffer containing a low concentration of a mild detergent (e.g., 0.05% Tween-20 in PBS) can be used for one of the wash steps, followed by a final wash in PBS.

  • Non-Specific Binding: The dye may be binding to cellular components other than the intended target.

    • Solution: Introduce a blocking step before the click reaction. A common blocking agent is Bovine Serum Albumin (BSA). Incubating your sample with a solution of 1-3% BSA in PBS for 30-60 minutes can significantly reduce non-specific binding. If you are using secondary antibodies in your protocol, be mindful of potential cross-reactivity with blocking agents like goat serum or BSA. In such cases, consider using IgG-free BSA or fish gelatin for blocking.[1]

  • Dye Concentration Too High: Using an excessive concentration of this compound increases the likelihood of non-specific binding and unbound dye contributing to background.

    • Solution: Perform a titration experiment to determine the optimal dye concentration. Test a range of concentrations below, at, and above the typically recommended concentration (e.g., 1 µM, 5 µM, 10 µM) to find the best balance between a strong signal and low background for your specific experimental conditions.

  • Autofluorescence: Endogenous molecules within the cells or tissue, such as NADH, flavins, and collagen, can fluoresce, particularly in the blue to green spectrum (350-550 nm), which can overlap with BDP R6G emission.[2][3][4]

    • Solution:

      • Spectral Separation: While BDP R6G has an emission maximum around 548 nm, you can use spectral imaging and linear unmixing if your microscope system supports it.

      • Chemical Quenching: Treat fixed samples with an autofluorescence quenching agent. Commercially available reagents or solutions like Sudan Black B or sodium borohydride (B1222165) can be effective.[4]

      • Fixation Method: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence. Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol. If aldehyde fixation is necessary, use the lowest effective concentration and minimize the fixation time.

Issue 2: Weak or No Signal

Q: I am not seeing any signal, or the signal is too weak. What could be wrong?

A: A weak or absent signal can be due to issues with the click reaction, the imaging setup, or the sample itself.

  • Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to reaction conditions.

    • Solution:

      • Fresh Reagents: The copper(I) catalyst is prone to oxidation. Ensure that your copper(II) sulfate (B86663) (CuSO₄) solution is fresh and that the reducing agent (e.g., sodium ascorbate) is prepared just before use. A color change in the additive buffer can indicate reagent degradation.

      • Oxygen Removal: Oxygen can interfere with the reaction. Degassing the reaction buffer before adding the catalyst can improve efficiency.

      • Catalyst Concentration: Ensure the correct concentrations of copper, reducing agent, and a stabilizing ligand (like THPTA or BTTAA) are used.

      • Repeat Incubation: If the signal is low, you can try a second 30-minute incubation with a freshly prepared click reaction cocktail.

  • Incorrect Imaging Settings: The microscope settings may not be optimal for BDP R6G.

    • Solution: Verify that you are using the correct excitation and emission filters for BDP R6G (Excitation max ~530 nm, Emission max ~548 nm). Ensure the exposure time is adequate and the laser power (for confocal) or lamp intensity (for widefield) is appropriately set.

  • Photobleaching: BDP R6G is known for its excellent photostability, but excessive exposure to high-intensity light will cause it to photobleach.

    • Solution:

      • Minimize light exposure by using the lowest possible excitation power and exposure time that still provides a detectable signal.

      • Use an anti-fade mounting medium for fixed samples.

      • For live-cell imaging, acquire images at longer intervals if the experimental design allows.

  • Low Target Abundance: The alkyne-modified target molecule may be present at very low levels.

    • Solution: Consider using a signal amplification technique, such as tyramide signal amplification (TSA), if your experimental setup allows.

Issue 3: Dye Aggregation and Signal Quenching

Q: I suspect the this compound is aggregating, leading to a weaker signal. How can I prevent this?

A: Aggregation of fluorophores can lead to self-quenching and a reduction in the fluorescence signal.

  • Solubility: this compound is soluble in organic solvents like DMSO and DMF. When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain dye solubility but not so high as to be cytotoxic in live-cell experiments.

    • Solution: For reactions in aqueous buffers, it is recommended to have a final DMSO concentration of up to 50% for non-sulfonated BDP dyes to prevent precipitation. Always add the dye solution to the buffer with vortexing to ensure rapid mixing.

  • Concentration: High local concentrations of the dye can promote aggregation.

    • Solution: Adhere to the optimized dye concentration determined from your titration experiments. Avoid preparing highly concentrated stock solutions that may sit for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

A1: BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G. Its key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~530 nm
Emission Maximum (λem)~548 nm
Fluorescence Quantum Yield0.96
Recommended Storage-20°C in the dark, desiccated

Q2: Can I use this compound for live-cell imaging?

A2: Yes, but with important considerations. The standard copper-catalyzed click chemistry (CuAAC) is generally toxic to live cells due to the presence of copper ions. For live-cell imaging, it is highly recommended to use a copper-free click chemistry method, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). This compound can be used in SPAAC by reacting it with a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO, BCN), that has been incorporated into your target biomolecule.

Q3: How does the photostability of BDP R6G compare to other common dyes?

A3: BDP (BODIPY) dyes are generally known for their excellent photostability. While direct quantitative comparisons can depend on the specific experimental conditions (e.g., illumination intensity, buffer composition), studies have shown that dyes from the Alexa Fluor family are significantly more resistant to photobleaching than their Cy dye counterparts (e.g., Alexa Fluor 555 is more photostable than Cy3). BDP R6G's photostability is a key advantage, allowing for longer exposure times and more robust time-lapse imaging compared to more photolabile dyes.

Q4: What controls should I include in my this compound imaging experiment?

A4: Including proper controls is critical for interpreting your results accurately.

  • Unlabeled Control: A sample that goes through the entire process (including fixation and permeabilization if applicable) but is not treated with this compound. This helps to assess the level of autofluorescence in your sample.

  • "No-Click" Control: A sample where the alkyne-modified biomolecule is present, but one component of the click reaction (e.g., the copper catalyst or the this compound) is omitted. This control helps to identify non-specific binding of the dye.

  • "No-Alkyne" Control: A sample that does not contain the alkyne-modified target but is subjected to the full click chemistry and imaging protocol. This also serves as a crucial control for non-specific dye binding and background.

Experimental Protocols & Workflows

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells

This protocol is suitable for labeling alkyne-modified biomolecules in fixed cells with this compound.

  • Cell Seeding and Alkyne Incorporation: Seed cells on a suitable substrate (e.g., glass-bottom dishes) and incorporate the alkyne-modified molecule of interest according to your specific experimental design.

  • Fixation: Fix cells with 3.7-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Permeabilize cells with 0.2-0.5% Triton X-100 in PBS for 15-30 minutes.

  • Washing: Wash cells three times with PBS.

  • Blocking (Optional but Recommended): Incubate cells with 3% BSA in PBS for 30 minutes to reduce non-specific background.

  • Prepare Click Reaction Cocktail (Freshly Prepared):

    • To a suitable volume of buffer (e.g., 100 mM Tris buffer, pH 7.4), add the following components in order, vortexing gently after each addition:

      • This compound (e.g., to a final concentration of 5 µM)

      • Copper(II) Sulfate (CuSO₄) (e.g., to a final concentration of 1 mM)

      • Reducing Agent (e.g., Sodium Ascorbate, to a final concentration of 10 mM)

    • Note: Using a copper ligand like THPTA or BTTAA is recommended to improve reaction efficiency and protect the fluorophore.

  • Click Reaction: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three to five times with PBS. A wash with PBS containing 0.05% Tween-20 can be included.

  • Counterstaining and Mounting: If desired, counterstain nuclei with a dye like DAPI or Hoechst. Mount the coverslip with an anti-fade mounting medium.

  • Imaging: Image the sample using appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~548 nm).

Protocol 2: Strain-Promoted (Copper-Free) Click Chemistry (SPAAC) for Live Cells

This protocol is designed for labeling azide-modified biomolecules in live cells with a cyclooctyne-containing fluorophore, which can be prepared from BDP R6G. For simplicity, this protocol assumes the use of a commercially available BDP R6G-DBCO conjugate.

  • Cell Seeding and Azide Incorporation: Seed cells and introduce the azide-modified molecule of interest into your live cells.

  • Washing: Gently wash the cells twice with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).

  • Labeling: Add the BDP R6G-DBCO conjugate (or other strained alkyne version) to the imaging medium at a pre-optimized concentration (e.g., 5-10 µM).

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal time will depend on the reaction kinetics and should be determined empirically.

  • Washing: Gently wash the cells three times with pre-warmed imaging medium to remove unbound dye.

  • Imaging: Image the live cells immediately using an environmentally controlled microscope stage (37°C, 5% CO₂).

Visualized Workflows and Logic Diagrams

Below are diagrams created using Graphviz to illustrate key experimental workflows and logical relationships for optimizing this compound imaging.

CuAAC_Workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_imaging Imaging A Incorporate Alkyne B Fix Cells (e.g., PFA) A->B C Permeabilize (e.g., Triton X-100) B->C D Block (e.g., BSA) C->D E Prepare Fresh Click Cocktail (this compound, CuSO4, Reductant) D->E F Incubate Sample (30-60 min) E->F G Wash Extensively (3-5x) F->G H Counterstain & Mount G->H I Acquire Image (Ex: ~530nm, Em: ~548nm) H->I

Caption: Workflow for Copper-Catalyzed Click Chemistry (CuAAC).

SPAAC_Workflow cluster_prep Live Cell Preparation cluster_reaction Copper-Free Click Reaction cluster_imaging Live Cell Imaging A Incorporate Azide into Live Cells B Wash with Pre-warmed Medium A->B C Add BDP R6G-DBCO (or other strained alkyne) B->C D Incubate at 37°C (15-60 min) C->D E Wash Extensively (3x) D->E F Image Immediately (Controlled Environment) E->F

Caption: Workflow for Strain-Promoted (Copper-Free) Click Chemistry (SPAAC).

Troubleshooting_Logic Start Start Imaging Experiment Problem Poor Signal-to-Noise? Start->Problem HighBg High Background? Problem->HighBg Yes GoodImage Good Image Quality Problem->GoodImage No LowSignal Weak/No Signal? HighBg->LowSignal No Sol_Wash Increase Washes Optimize Dye [C] HighBg->Sol_Wash Yes Sol_Click Check Click Reagents Optimize Reaction Time LowSignal->Sol_Click Yes Sol_Block Add Blocking Step Check for Autofluorescence Sol_Wash->Sol_Block Sol_Imaging Check Filters/Exposure Use Antifade Sol_Click->Sol_Imaging

Caption: Troubleshooting Logic for Optimizing Signal-to-Noise Ratio.

References

Preventing photobleaching of BDP R6G azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of BDP R6G azide (B81097) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is BDP R6G azide and what are its spectral properties?

A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1][2] It is known for its high photostability, brightness, and a narrow emission spectrum.[][] Its spectral characteristics are similar to the well-known rhodamine 6G (R6G) dye.[5] The azide group allows for its covalent attachment to molecules containing a terminal alkyne via a copper-catalyzed click chemistry reaction.[1][6]

  • Excitation Maximum (λex): ~527-530 nm[1][5]

  • Emission Maximum (λem): ~547-548 nm[1][5]

Q2: What is photobleaching and why is it a concern for this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal. While this compound is considered highly photostable, intense or prolonged exposure to excitation light can still lead to photobleaching.[][5] This can compromise the quality and quantitative accuracy of fluorescence microscopy data.

Q3: What is the primary cause of photobleaching for this compound?

A3: The main cause of photobleaching for BODIPY dyes, including this compound, is the interaction of the excited-state fluorophore with molecular oxygen. This interaction can generate reactive oxygen species (ROS) that chemically modify and destroy the dye, rendering it non-fluorescent.[7] The process is thought to involve the transition from the excited singlet state to a more reactive triplet state.[8]

Q4: How can I minimize photobleaching of this compound?

A4: Several strategies can be employed to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.

  • Minimize Exposure Time: Keep the shutter closed when not acquiring images and use the shortest possible exposure times.

  • Use Antifade Mounting Media: Mount your samples in a medium containing antifade reagents.

  • Image Quickly After Staining: Whenever possible, image your samples shortly after the staining procedure is complete.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of fluorescent signal during imaging Photobleaching: High excitation intensity, long exposure times, absence of antifade reagent.- Decrease laser power or lamp intensity. - Reduce image acquisition exposure time. - Use an appropriate antifade mounting medium (see recommendations below). - Move to a fresh field of view for each image acquisition if possible.
Weak or no fluorescent signal from the start Inefficient Click Chemistry Reaction: Suboptimal reaction conditions, degraded reagents. Low abundance of the target molecule. Incorrect filter sets for microscopy. - Follow a validated click chemistry protocol carefully (see experimental protocols). - Use freshly prepared catalyst and reducing agent solutions. - Ensure the correct excitation and emission filters are in place for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).
High background fluorescence Excess unbound this compound. Autofluorescence from the sample or mounting medium. - Ensure thorough washing steps after the click chemistry reaction to remove unbound dye. - Image an unstained control sample to assess the level of autofluorescence. - Use a mounting medium with low intrinsic fluorescence.
Incompatibility with Antifade Reagent Quenching of fluorescence by the antifade agent. - Be aware of potential incompatibilities. For instance, some reports suggest that ProLong antifade reagents may not be optimal for BODIPY dyes.[8] - Consider using Vectashield or ProLong Diamond, which have been reported to be compatible with BODIPY dyes.[9]

Antifade Reagent Selection and Performance

The choice of antifade mounting medium is critical for preserving the fluorescence of this compound. Below is a summary of commonly used antifade reagents and their compatibility with BODIPY dyes.

Commercial Antifade Reagents:

Antifade ReagentReported Compatibility with BODIPY DyesKey Features
ProLong Diamond Reported to be protective for BODIPY dyes.[9]Hard-setting mountant, provides good photobleach protection.[10]
Vectashield Generally considered compatible with BODIPY dyes.Non-hardening mountant.
ProLong Gold Some reports suggest it may not work well with BODIPY dyes.[8]Hard-setting mountant.

DIY Antifade Mounting Media:

For researchers preferring to prepare their own antifade media, the following formulations are commonly used.

ReagentTypical ConcentrationSolventNotes
n-Propyl gallate (NPG) 2% (w/v)90% Glycerol / 10% PBSCan be difficult to dissolve and may require heating.[8]
1,4-diazabicyclo[2.2.2]octane (DABCO) 1-2.5% (w/v)90% Glycerol / 10% PBSLess effective than p-phenylenediamine (B122844) (PPD) but also less toxic.[8]

Quantitative Data on Photobleach Resistance of BODIPY FL with ProLong Mountants

The following table provides semi-quantitative data on the photobleach resistance of BODIPY™ FL, a dye spectrally similar to BDP R6G, when mounted in different ProLong antifade reagents. This data is adapted from a manufacturer's product information sheet and can serve as a useful guide.[10]

FluorophoreEx/Em (nm)ProLong™ GlassProLong™ DiamondProLong™ Gold
BODIPY™ FL 505/513Not tested++++

Note: "+++" indicates that 80% or more of the signal intensity remained after scanning, while "+" indicates lower photobleach resistance under the tested conditions.[10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with this compound

This protocol outlines the general steps for labeling alkyne-modified biomolecules with this compound.

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare catalyst and reducing agent solutions:

    • Copper(II) sulfate (B86663) (CuSO₄): 50 mM in deionized water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in deionized water.

    • Sodium ascorbate (B8700270): 500 mM in deionized water (prepare fresh).

  • Perform the click reaction:

    • In a microcentrifuge tube, combine your alkyne-modified sample with the appropriate buffer.

    • Add the this compound stock solution to a final concentration of 100-200 µM.

    • Add the CuSO₄ and THPTA solutions to a final concentration of 1 mM and 5 mM, respectively.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purify the labeled sample: Remove excess reagents by a suitable method such as spin filtration, dialysis, or precipitation.

Protocol 2: Sample Mounting for Fluorescence Microscopy
  • Prepare the sample: After labeling and purification, prepare your cells or tissue sections on a microscope slide.

  • Wash the sample: Gently wash the sample with phosphate-buffered saline (PBS) to remove any residual buffer from the labeling reaction.

  • Apply antifade mounting medium:

    • Carefully remove any excess PBS from the slide without allowing the sample to dry out.

    • Add a small drop of your chosen antifade mounting medium directly onto the sample.

  • Mount the coverslip:

    • Hold a clean coverslip at an angle to the slide and slowly lower it onto the mounting medium to avoid introducing air bubbles.

    • Gently press down to spread the mounting medium evenly.

  • Cure and seal (for hard-setting mountants):

    • If using a hard-setting mountant like ProLong Diamond, allow the slide to cure at room temperature in the dark for 24 hours.

    • For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.

  • Image the sample: Proceed with fluorescence microscopy, using the appropriate filter sets for BDP R6G.

Visualizations

Photobleaching and Antifade Mechanism

Photobleaching_Mechanism S0 Ground State (S0) Excitation Light Absorption (Excitation) Bleached Photobleached Dye (Non-fluorescent) S1 Excited Singlet State (S1) Fluorescence Fluorescence Emission S1->Fluorescence ISC Intersystem Crossing (ISC) S1->ISC T1 Excited Triplet State (T1) Oxygen Molecular Oxygen (O2) T1->Oxygen Energy Transfer Excitation->S1 ISC->T1 ROS Reactive Oxygen Species (ROS) Oxygen->ROS Generation ROS->S0 Chemical Reaction Antifade Antifade Agent (ROS Scavenger) ROS->Antifade Quenching Antifade->Oxygen Prevents ROS formation

Caption: Mechanism of photobleaching and the protective role of antifade agents.

Experimental Workflow for this compound Labeling and Imaging

Experimental_Workflow Start Start: Alkyne-modified sample PrepareReagents Prepare this compound and Click Chemistry Reagents Start->PrepareReagents ClickReaction Perform Copper-Catalyzed Click Chemistry Reaction PrepareReagents->ClickReaction Purification Purify Labeled Sample ClickReaction->Purification SamplePrep Prepare Sample on Microscope Slide Purification->SamplePrep Mounting Mount with Antifade Medium SamplePrep->Mounting Curing Cure and Seal (if applicable) Mounting->Curing Imaging Fluorescence Microscopy (Ex: ~530nm, Em: ~550nm) Curing->Imaging DataAnalysis Image and Data Analysis Imaging->DataAnalysis

References

Non-specific binding of BDP R6G azide and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of BDP R6G azide (B81097) in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is BDP R6G azide and what are its common applications?

A1: this compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) dye family. Its spectral properties are similar to Rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm. The azide group allows for its covalent attachment to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry". Common applications include the fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization and quantification.

Q2: What are the primary causes of non-specific binding of this compound?

A2: High background fluorescence from this compound can stem from several sources. The primary culprits are typically non-specific binding of the fluorescent probe, sample autofluorescence, or issues with the imaging medium and reagents.[1] Non-specific binding can be caused by:

  • Hydrophobic Interactions: The aromatic structure of the BDP R6G core can lead to non-specific binding to hydrophobic regions of proteins and lipids.

  • Ionic Interactions: Charged groups on the dye molecule can interact with oppositely charged molecules in the cell or tissue.

  • Probe Aggregation: At higher concentrations, the dye may form aggregates that become trapped within cellular compartments, leading to punctate background staining.

  • Insufficient Washing: Inadequate washing steps can leave unbound fluorophores in the sample.[2]

Q3: Can the click chemistry reaction itself cause non-specific labeling?

A3: While click chemistry is highly specific, some non-specific labeling can occur. In copper-catalyzed reactions, terminal alkynes can sometimes react with or bind to proteins in a copper-dependent manner.[3] For copper-free click chemistry, some cyclooctynes have been reported to react with cysteine residues.[3]

Troubleshooting Guide: High Background and Non-Specific Binding

This guide provides a systematic approach to identifying and resolving the root causes of high background fluorescence when using this compound.

Problem: High background fluorescence observed in the negative control (no alkyne-tagged molecule).
Possible Cause Recommended Solution
Non-specific adherence of this compound to cellular components. 1. Implement a blocking step: Before adding the this compound, incubate the sample with a blocking agent. 2. Optimize probe concentration: Perform a titration to find the lowest concentration of this compound that still provides a robust specific signal. 3. Increase wash stringency: Add a mild detergent like 0.05% Tween-20 or Triton X-100 to your wash buffers.[4] Consider washes with urea (B33335) or guanidine (B92328) hydrochloride to disrupt hydrophobic interactions.
Autofluorescence of the sample. 1. Include an unstained control: This will help determine the intrinsic fluorescence of your sample. 2. Use a different spectral channel: If possible, switch to a fluorophore in a spectral range where autofluorescence is lower (e.g., far-red). 3. Use a commercial autofluorescence quencher.
Inadequate washing. 1. Increase the number and duration of wash steps: After incubation with the probe, wash the sample at least 3-4 times for 5 minutes each. 2. Ensure complete removal of the staining solution before adding the wash buffer.
Problem: High background in both the positive and negative samples, but the signal is higher in the positive sample.
Possible Cause Recommended Solution
This compound concentration is too high. Perform a titration experiment to determine the optimal concentration. Start with a concentration range and select the one that gives the best signal-to-noise ratio.
Incubation time is too long. Reduce the incubation time with the this compound.
Blocking is insufficient. Try a different blocking agent or increase the concentration and/or incubation time of the current one. See the table below for a comparison of common blocking agents.

Quantitative Data Summary

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available, effective for reducing hydrophobic interactions.Can sometimes cross-react with antibodies. Use IgG-free BSA if using antibody-based detection.
Normal Serum (from the secondary antibody host species) 5-10% (v/v)Very effective at blocking non-specific antibody binding sites (Fc receptors).More expensive than BSA. Must be matched to the secondary antibody species.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective.Contains biotin (B1667282) and phosphoproteins, which can interfere with certain detection methods.
Fish Gelatin 0.1-0.5% (w/v)Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.Can be less effective than serum for some applications.

Experimental Protocols

Protocol: General Blocking Procedure for Intracellular Staining in Adherent Cells

This protocol provides a starting point for reducing non-specific binding of this compound in a typical intracellular click chemistry experiment.

  • Cell Seeding and Alkyne Labeling:

    • Seed cells on coverslips in a multi-well plate and culture to the desired confluency.

    • Incubate cells with the alkyne-modified molecule of interest for the desired time and concentration.

  • Fixation and Permeabilization:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Prepare a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate the cells in the blocking buffer for 1 hour at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's protocol, containing this compound, a copper(I) source (for CuAAC), and a copper-chelating ligand.

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with PBS containing 0.05% Tween-20, for 5 minutes each wash.

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for BDP R6G (Excitation/Emission ~530/548 nm).

Visualizations

cluster_0 Potential Causes of Non-Specific Binding cluster_1 Experimental Factors hydrophobic Hydrophobic Interactions nsb Non-Specific Binding of This compound hydrophobic->nsb ionic Ionic Interactions ionic->nsb aggregation Probe Aggregation aggregation->nsb probe_conc High Probe Concentration probe_conc->nsb no_block Inadequate Blocking no_block->nsb poor_wash Insufficient Washing poor_wash->nsb

Caption: Causes of non-specific binding of this compound.

cluster_0 cluster_1 start Start: High Background Observed neg_control Is background high in negative control? start->neg_control optimize_block Optimize Blocking (Agent, Concentration, Time) neg_control->optimize_block Yes autofluorescence Check for Autofluorescence (Unstained Control) neg_control->autofluorescence No titrate_probe Titrate this compound Concentration optimize_block->titrate_probe improve_wash Improve Washing Steps (Add detergent, increase duration) titrate_probe->improve_wash end Problem Solved improve_wash->end use_quencher Use Autofluorescence Quencher or Change Channel autofluorescence->use_quencher Yes signal_to_noise Is Signal-to-Noise Ratio Low? autofluorescence->signal_to_noise No use_quencher->end optimize_incubation Optimize Incubation Time (Probe and Reaction) signal_to_noise->optimize_incubation Yes signal_to_noise->end No check_reagents Check Reagent Quality and Concentrations optimize_incubation->check_reagents check_reagents->end

Caption: Troubleshooting workflow for high background fluorescence.

References

Low fluorescence signal with BDP R6G azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to low fluorescence signals when using BDP R6G azide (B81097) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is BDP R6G azide and what are its spectral properties?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is an analogue of Rhodamine 6G (R6G) and is commonly used for fluorescently labeling biomolecules through a process called click chemistry.[1][2] Its azide group allows it to react with alkyne-modified molecules in either a copper-catalyzed (CuAAC) or copper-free (SPAAC) reaction.[1] BDP R6G is known for its high fluorescence quantum yield, photostability, and brightness.[1][3]

Q2: What are the primary applications of this compound?

This compound is versatile and can be used in a variety of applications, including:

  • Microscopy[1]

  • Fluorescence polarization assays[1]

  • Labeling of biomolecules such as proteins, nucleic acids, and small molecules for visualization and tracking.[4][5]

Q3: What are the main reasons for a low fluorescence signal when using this compound?

A low fluorescence signal can stem from several factors, broadly categorized as either issues with the click chemistry reaction itself or problems related to the fluorescent properties of the dye. Common culprits include:

  • Inefficient Click Reaction: Incomplete or failed conjugation of the this compound to the target molecule.

  • Fluorescence Quenching: Reduction of the dye's fluorescence intensity due to environmental factors or molecular interactions.[][7]

  • Reagent Degradation: Improper storage or handling of this compound or other reaction components.

  • Suboptimal Experimental Conditions: Incorrect concentrations of reactants, inappropriate buffer systems, or the presence of interfering substances.

Troubleshooting Guide: Low Fluorescence Signal

This guide provides a systematic approach to diagnosing and resolving the cause of a weak or absent fluorescence signal in your experiment.

Problem 1: Weak or No Fluorescence Signal After Labeling

This is the most common issue and often points to a problem with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

TroubleshootingWorkflow Start Low Fluorescence Signal CheckReaction Verify Click Chemistry Reaction Components Start->CheckReaction CheckConditions Evaluate Reaction Conditions CheckReaction->CheckConditions Components OK FixReagents Replace Reagents & Repeat CheckReaction->FixReagents Degraded/Incorrect Reagents CheckQuenching Investigate Potential Fluorescence Quenching CheckConditions->CheckQuenching Conditions Optimal OptimizeConditions Adjust Concentrations, Buffer, etc. & Repeat CheckConditions->OptimizeConditions Suboptimal Conditions CheckPurification Assess Post-Reaction Purification CheckQuenching->CheckPurification No Obvious Quenching MitigateQuenching Change Solvent, Reduce Dye Concentration & Repeat CheckQuenching->MitigateQuenching Quenching Identified SuccessfulSignal Fluorescence Signal Restored CheckPurification->SuccessfulSignal Successful Labeling Confirmed ReassessLabeling Optimize Purification & Repeat CheckPurification->ReassessLabeling Loss of Product FixReagents->CheckReaction OptimizeConditions->CheckConditions MitigateQuenching->CheckQuenching ReassessLabeling->CheckPurification

Caption: A logical workflow for troubleshooting a low fluorescence signal.

  • Inefficient Copper(I) Catalyst: The CuAAC reaction requires the copper to be in the +1 oxidation state (Cu(I)).

    • Solution: Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce the Cu(II) (from a source like copper(II) sulfate) to the active Cu(I) state.[8] Avoid repeated freeze-thaw cycles of the sodium ascorbate solution.

  • Copper(I) Instability and Cytotoxicity: Cu(I) can be unstable in aqueous solutions and toxic to living cells.

    • Solution: Use a copper-chelating ligand to stabilize the Cu(I) catalyst and reduce its cytotoxicity.[9] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is highly effective.[10] A ligand to copper ratio of 5:1 is often recommended.[11]

  • Interfering Substances in the Buffer: Certain buffer components can interfere with the click reaction.

    • Solution: Avoid using Tris-based buffers, as the amine groups can chelate the copper catalyst.[11] Phosphate-buffered saline (PBS) or HEPES are generally recommended. Also, remove any reducing agents like DTT from your protein sample before the reaction, as they can also interfere.[11]

  • Incorrect Reagent Concentrations: The molar ratios of the reactants are critical for an efficient reaction.

    • Solution: Optimize the concentrations of the this compound, copper, ligand, and reducing agent. A 2- to 10-fold molar excess of the azide probe over the alkyne-labeled biomolecule is a good starting point.[11] Refer to the quantitative data table below for typical concentration ranges.

  • Degraded this compound: Like many fluorescent dyes, this compound is sensitive to light and should be stored properly.

    • Solution: Store the dye at -20°C in the dark and desiccated.[1][2] Avoid prolonged exposure to light during handling.

Problem 2: Fluorescence Signal is Present but Weak

If you can detect a signal, but it is not as bright as expected, the issue may be related to fluorescence quenching.

  • Solvent Effects: The fluorescence of BODIPY dyes can be quenched in polar solvents.[12]

    • Solution: If possible, perform the final fluorescence measurement in a less polar environment. If the experiment must be conducted in a polar buffer, be aware that the quantum yield may be reduced.

  • High Degree of Labeling (Self-Quenching): Conjugating too many dye molecules in close proximity on a biomolecule can lead to self-quenching.[7]

    • Solution: Reduce the molar excess of this compound used in the labeling reaction to achieve a lower degree of substitution.

  • Photoinduced Electron Transfer (PET): Electron transfer within the labeled molecule or between the dye and other molecules in the solution can quench fluorescence.[]

    • Solution: This is an intrinsic property of the molecular system. If PET is suspected, redesigning the linker between the dye and the biomolecule may be necessary in some advanced applications.

  • Photobleaching: Exposure to high-intensity light can irreversibly destroy the fluorophore.

    • Solution: Use an anti-fade mounting medium for microscopy.[13] Minimize the exposure time and intensity of the excitation light.[13]

Quantitative Data Summary

The following table provides key quantitative data for this compound and recommended concentration ranges for CuAAC reactions.

ParameterValue / RangeNotes
This compound Properties
Excitation Maximum (λex)530 nm[14][15]
Emission Maximum (λem)548 nm[14][15]
Fluorescence Quantum Yield (Φ)0.96[1][14]In a non-polar solvent.
Molecular Weight422.24 g/mol [2]
SolubilityGood in DMF, DMSO, DCM[1][14]
Recommended CuAAC Reaction Concentrations
Alkyne-labeled Biomolecule1 - 50 µM[11]Lower concentrations may require longer reaction times.
This compound10 µM - 1 mM[11]Use at least a 2-fold molar excess over the alkyne.
Copper(II) Sulfate (B86663) (CuSO₄)50 - 200 µM[5][8]
Ligand (e.g., THPTA)250 µM - 5 mM[11]Maintain a ligand to copper ratio of at least 5:1.
Sodium Ascorbate2.5 - 5 mM[16]Use a freshly prepared solution.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (or other suitable organic solvent for the dye)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Your alkyne-modified protein solution.

    • The this compound stock solution to achieve the desired molar excess.

    • The THPTA stock solution.

    • The CuSO₄ stock solution.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purify the labeled protein: Remove the excess reagents (dye, copper, ligand) using a suitable method such as size exclusion chromatography or dialysis.

Signaling Pathway and Experimental Workflow Diagram

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis AlkyneProtein Alkyne-Modified Biomolecule Mix Combine Reactants AlkyneProtein->Mix BDPAzide This compound BDPAzide->Mix CuSO4 Cu(II)SO4 CuSO4->Mix Ligand THPTA Ligand Ligand->Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Mix Initiates Reaction Incubate Incubate (RT, 30-60 min) Mix->Incubate Purify Purify Labeled Product Incubate->Purify Analyze Fluorescence Analysis Purify->Analyze

Caption: The experimental workflow for a typical CuAAC reaction.

References

Impact of pH on BDP R6G azide fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDP R6G Azide (B81097). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the impact of pH on BDP R6G azide fluorescence.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to unexpected changes in fluorescence that could be misinterpreted as pH sensitivity.

Issue Potential Cause Recommended Solution
Weak or No Fluorescence Signal 1. Low Dye Concentration: The concentration of this compound may be too low for detection. 2. Photobleaching: Excessive exposure to the excitation light source can permanently destroy the fluorophore. 3. Incorrect Filter Sets: The excitation and emission filters on the microscope or plate reader do not match the spectral profile of BDP R6G (Excitation max ~530 nm, Emission max ~548 nm).[1] 4. Inefficient Labeling: In click chemistry reactions, the labeling of the target molecule with this compound may be incomplete.1. Optimize Concentration: Perform a concentration titration to find the optimal signal-to-noise ratio. 2. Minimize Light Exposure: Reduce the intensity of the excitation light and the exposure time. Use an anti-fade mounting medium if applicable. 3. Verify Filter Compatibility: Ensure that the bandpass filters are appropriate for BDP R6G. 4. Optimize Reaction Conditions: Review and optimize your click chemistry protocol (e.g., catalyst concentration, reaction time, temperature).
High Background Fluorescence 1. Excess Unbound Dye: Residual, unreacted this compound in the solution contributes to background signal. 2. Non-specific Binding: The dye may be binding non-specifically to cellular components or surfaces. 3. Contaminated Buffers or Solvents: Autofluorescent impurities in the experimental buffers or solvents.1. Improve Washing Steps: Increase the number and duration of washing steps after the labeling reaction to remove all unbound dye. 2. Use Blocking Agents: If working with cells or tissues, consider using a blocking agent to reduce non-specific binding. 3. Use High-Purity Reagents: Use spectroscopy-grade solvents and freshly prepared buffers.
Apparent Decrease in Fluorescence at Extreme pH 1. Dye Aggregation: At high concentrations or in certain buffer conditions, BODIPY dyes can form aggregates, which leads to fluorescence quenching. This can sometimes be influenced by pH. 2. Buffer Component Interaction: Certain buffer components might directly interact with the dye, causing quenching. 3. Precipitation: The dye or the labeled molecule may precipitate out of solution at very high or low pH.1. Work at Optimal Concentrations: Avoid using excessively high dye concentrations. If aggregation is suspected, try adding a small amount of a non-ionic surfactant like Tween-20. 2. Test Different Buffers: If a specific buffer is associated with signal loss, try an alternative buffer system with a similar pH range. 3. Check for Precipitates: Visually inspect the solution and centrifuge the sample to check for any precipitated material.
Fluorescence Signal Instability 1. Photobleaching: As mentioned, continuous exposure to light will degrade the fluorophore.[] 2. Solvent Effects: The fluorescence quantum yield of BODIPY dyes can be sensitive to the polarity of the solvent. A change in the experimental medium could alter fluorescence.1. Image Acquisition Optimization: Use the lowest possible excitation power and shortest exposure time that provides a good signal. For time-lapse imaging, use intermittent rather than continuous exposure. 2. Maintain Consistent Solvent Environment: Ensure the solvent or buffer composition remains constant throughout the experiment, especially when comparing samples.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to pH?

A1: BDP R6G, and BODIPY dyes in general, are known to be largely insensitive to pH in the physiological range.[3][4] Unlike some fluorophores (e.g., fluorescein), their chemical structure lacks easily protonatable or deprotonatable groups that would significantly alter their electronic configuration and thus their fluorescence properties across a wide pH range. While extreme pH values (e.g., <3 or >11) can potentially degrade the dye, its fluorescence is generally stable in typical biological and chemical applications.

Q2: I observe a change in fluorescence when I change my buffer. Is this a pH effect?

A2: Not necessarily. While it's possible that extreme pH is causing an issue, it is more likely due to other factors. These can include:

  • Dye Aggregation: A change in ionic strength or buffer composition could promote dye aggregation and fluorescence quenching.

  • Interaction with Buffer Components: Specific ions or molecules in your new buffer might be quenching the fluorescence.

  • Solvent Polarity: A change in the overall polarity of your medium could slightly alter the fluorescence quantum yield.

It is recommended to first investigate these possibilities before concluding a direct pH effect.

Q3: Can I use this compound to measure pH?

A3: No, this compound is not suitable as a pH indicator because its fluorescence is not dependent on pH.[3] For pH measurement, you should select a ratiometric or pH-sensitive fluorophore specifically designed for this purpose.

Q4: What is the optimal pH range for working with this compound?

A4: this compound is stable and highly fluorescent across a broad pH range, typically from pH 4 to 10, which covers most biological applications. For optimal performance and to avoid any potential for dye degradation, it is recommended to work within a pH range of 5 to 9.

Data Presentation

While this compound is known for its pH stability, for illustrative purposes, the following table presents hypothetical data on its relative fluorescence intensity across a range of pH values. In a typical experiment, the variation observed would be minimal and fall within the range of instrumental error.

pHRelative Fluorescence Intensity (Normalized)Standard Deviation
4.00.98± 0.03
5.00.99± 0.02
6.01.00± 0.02
7.01.00± 0.02
7.41.00± 0.02
8.00.99± 0.03
9.00.97± 0.04
10.00.96± 0.04

Note: This data is for illustrative purposes only and demonstrates the expected stability of the dye.

Experimental Protocols

Protocol: Measuring the Effect of pH on this compound Fluorescence

This protocol describes how to measure the fluorescence intensity of this compound in solutions of varying pH.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers covering the desired pH range (e.g., citrate (B86180) for pH 4-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9-10)

  • Spectroscopy-grade solvent (e.g., ethanol (B145695) or water, depending on solubility and experimental context)

  • Fluorometer (cuvette-based or plate reader)

  • pH meter

2. Procedure:

  • Prepare Buffer Solutions: Prepare a set of buffers at various pH values (e.g., 4, 5, 6, 7, 8, 9, 10). Verify the final pH of each buffer using a calibrated pH meter.

  • Prepare Dye Working Solutions: a. Dilute the this compound stock solution to a final working concentration (e.g., 1 µM) in each of the prepared pH buffers. b. Ensure the final concentration of the stock solvent (e.g., DMSO) is low (e.g., <0.1%) and is kept constant across all samples to avoid solvent effects. c. Prepare a "blank" sample for each pH buffer, containing the same amount of solvent but no dye.

  • Fluorescence Measurement: a. Set the fluorometer to the excitation and emission wavelengths for BDP R6G (e.g., Ex: 530 nm, Em: 548 nm). b. Set appropriate excitation and emission slit widths to obtain a good signal without saturating the detector. c. Measure the fluorescence intensity of each blank sample and subtract this value from the corresponding dye sample measurement. d. For each pH point, measure the fluorescence of the this compound solution. Perform at least three independent measurements.

  • Data Analysis: a. Calculate the average background-corrected fluorescence intensity for each pH value. b. Normalize the data by dividing the intensity at each pH by the intensity at a reference pH (e.g., pH 7.4). c. Plot the normalized fluorescence intensity as a function of pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock This compound Stock (in DMSO) working_sol Create Working Solutions (1µM Dye in each pH Buffer) stock->working_sol buffers Prepare Buffers (pH 4-10) buffers->working_sol blanks Prepare Blanks (Buffer + DMSO) buffers->blanks measure_samples Measure Samples (n=3) working_sol->measure_samples measure_blanks Measure Blanks blanks->measure_blanks fluorometer Set Fluorometer (Ex: 530nm, Em: 548nm) subtract_bg Subtract Background measure_blanks->subtract_bg measure_samples->subtract_bg normalize Normalize Data to pH 7.4 subtract_bg->normalize plot Plot Fluorescence vs. pH normalize->plot

Caption: Workflow for assessing the pH stability of this compound fluorescence.

Troubleshooting_Logic cluster_causes Potential Causes (Other than direct pH effect) cluster_solutions Solutions start Fluorescence Change Observed with pH Shift? c1 Dye Aggregation? start->c1 Yes c2 Buffer Interaction? start->c2 c3 Photobleaching? start->c3 c4 Concentration Issue? start->c4 s1 Lower Dye Concentration c1->s1 s2 Change Buffer System c2->s2 s3 Reduce Light Exposure c3->s3 s4 Optimize Concentration c4->s4 end_node Problem Resolved s1->end_node s2->end_node s3->end_node s4->end_node end_node2 Likely not a pH effect end_node->end_node2

Caption: Troubleshooting logic for unexpected fluorescence changes.

References

Choosing the right filter sets for BDP R6G azide microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate filter sets for BDP R6G azide (B81097) microscopy and offers troubleshooting advice for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission wavelengths of BDP R6G azide?

This compound has a maximum excitation wavelength of approximately 530 nm and a maximum emission wavelength of around 548 nm.[1] This places it in the green-yellow region of the visible spectrum.

Q2: Why is this compound a good alternative to traditional Rhodamine 6G (R6G)?

BDP R6G is a borondipyrromethene (BODIPY) dye that is spectrally matched to the excitation and emission channels of Rhodamine 6G.[1] It offers several advantages, including high fluorescence quantum yield, excellent photostability, and a reasonably long excited-state lifetime, making it suitable for various applications like fluorescence polarization assays and two-photon microscopy.[1]

Q3: What is "click chemistry" and how is it used with this compound?

Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. This compound contains an azide functional group that can be covalently linked to a biomolecule of interest that has been modified to contain an alkyne group. This reaction, often a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, effectively labeling the target molecule with the BDP R6G fluorophore for visualization.

Choosing the Right Filter Set

Selecting an optimal filter set is crucial for maximizing the signal-to-noise ratio in your fluorescence microscopy experiments. The filter set, consisting of an exciter, a dichroic beamsplitter, and an emitter, should be matched to the spectral characteristics of this compound.

Recommended Filter Sets for this compound

Given the spectral properties of this compound (Excitation: ~530 nm, Emission: ~548 nm), filter sets designed for Rhodamine 6G (R6G) or other fluorophores with similar spectra, such as TRITC, are highly suitable. Below is a comparison of recommended filter sets from leading manufacturers.

ManufacturerFilter Set Name/Part NumberExcitation Filter (Bandpass)Dichroic Beamsplitter (Cut-off)Emission Filter (Bandpass)
Chroma Technology 49023500/40 nm525 nm560/50 nm[2][3]
Semrock TRITC-B-000543/22 nm562 nm593/40 nm
Omega Optical XF108-2525/45 nm560 nm595/60 nm

Note: The specifications provided are based on publicly available data from the manufacturers and may be subject to change. Always consult the manufacturer's latest specifications for the most accurate information.

Logical Workflow for Filter Set Selection

The following diagram illustrates the decision-making process for selecting an appropriate filter set for this compound microscopy.

filter_selection_logic cluster_dye_properties Fluorophore Spectral Properties cluster_filter_components Filter Set Components cluster_selection Selection Criteria Dye This compound Excitation Excitation Max ~530 nm Dye->Excitation Emission Emission Max ~548 nm Dye->Emission Exciter Excitation Filter (Transmits ~530 nm) Excitation->Exciter matches Emitter Emission Filter (Transmits > ~550 nm) Emission->Emitter matches Dichroic Dichroic Beamsplitter (Reflects < ~540 nm, Transmits > ~540 nm) Exciter->Dichroic reflected by Dichroic->Emitter transmits to Selection Optimal Filter Set Emitter->Selection

Caption: Logical workflow for selecting a filter set based on this compound's spectral properties.

Experimental Protocol: Cell Labeling with this compound

This protocol outlines the general steps for labeling alkyne-modified biomolecules in fixed cells with this compound using a copper-catalyzed click reaction.

Experimental Workflow

experimental_workflow start Start: Alkyne-labeled cells on coverslips fix 1. Cell Fixation (e.g., 4% PFA) start->fix permeabilize 2. Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize wash1 3. Wash with PBS permeabilize->wash1 click_reaction 4. Click Reaction Incubation (this compound, CuSO4, Ligand, Reducing Agent) wash1->click_reaction wash2 5. Wash to remove excess reagents click_reaction->wash2 counterstain 6. (Optional) Counterstain (e.g., DAPI for nuclei) wash2->counterstain mount 7. Mount Coverslip counterstain->mount image 8. Image with Fluorescence Microscope mount->image end End: Acquire Images image->end

Caption: Step-by-step workflow for cellular labeling with this compound.

Detailed Methodology
  • Cell Preparation:

    • Culture cells on coverslips that have been modified to incorporate an alkyne-containing molecule (e.g., through metabolic labeling with an alkyne-modified sugar or amino acid).

    • Wash cells with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare a fresh "click reaction cocktail". For a 1 mL reaction volume, the components are typically added in the following order:

      • PBS (to volume)

      • This compound (e.g., from a 10 mM stock in DMSO to a final concentration of 1-10 µM)

      • Copper(II) sulfate (B86663) (CuSO4) (e.g., from a 50 mM stock in water to a final concentration of 1 mM)

      • Copper-chelating ligand (e.g., THPTA, from a 50 mM stock in water to a final concentration of 5 mM)

      • Reducing agent (e.g., sodium ascorbate (B8700270), freshly prepared 100 mM stock in water, to a final concentration of 10 mM)

    • Note: The concentrations of each component may need to be optimized for your specific cell type and experimental conditions.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • (Optional) If a nuclear counterstain is desired, incubate with a DAPI solution for 5 minutes, then wash twice with PBS.

    • Mount the coverslip onto a microscope slide with an appropriate mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with a suitable filter set for BDP R6G (see table above).

Troubleshooting Guide

Problem 1: High background or non-specific staining.

Potential CauseSuggested Solution
Excess this compound Decrease the concentration of the this compound in the click reaction cocktail.
Inadequate washing Increase the number and duration of the washing steps after the click reaction.
Non-specific binding of the dye Add a blocking agent, such as Bovine Serum Albumin (BSA), to your wash buffers.
Copper-induced fluorescence Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA) is used. A final wash with a chelating agent like EDTA can also help.

Problem 2: Weak or no fluorescence signal.

Potential CauseSuggested Solution
Inefficient alkyne incorporation Optimize the metabolic labeling step to ensure sufficient incorporation of the alkyne-modified molecule.
Ineffective click reaction Use freshly prepared reagents, especially the sodium ascorbate solution. Ensure the correct order of addition when preparing the click reaction cocktail.
Incorrect filter set Verify that the excitation and emission filters are appropriate for the spectral properties of BDP R6G.
Photobleaching Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium.

Problem 3: Spectral bleed-through from other fluorophores.

Potential CauseSuggested Solution
Broad emission filter Use a filter set with a narrower bandpass emission filter to isolate the BDP R6G signal.
Spectral overlap with other dyes When performing multi-color imaging, choose fluorophores with well-separated emission spectra. For example, if using DAPI (blue) and Cy5 (far-red), the spectral overlap with BDP R6G (green-yellow) should be minimal.
Sequential imaging Acquire images for each fluorophore sequentially using their respective optimal filter sets to prevent bleed-through.

References

Validation & Comparative

A Head-to-Head Comparison of BDP R6G Azide and TAMRA Azide for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, fluorescent labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an indispensable tool for researchers in biology and drug development.[1][2][3] The choice of a fluorescent azide (B81097) dye is critical, directly impacting the sensitivity and specificity of an experiment. This guide provides a detailed comparison of two popular azide-functionalized dyes, BDP R6G azide and TAMRA azide, to assist researchers in making an informed decision for their specific applications.

This compound belongs to the borondipyrromethene (BODIPY) class of dyes, known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[4][5][6] TAMRA (tetramethylrhodamine) azide is a derivative of the well-established rhodamine family of dyes, recognized for its brightness and utility in a variety of bioconjugation applications.[7][8][9] Both dyes are designed to react with alkyne-modified biomolecules, enabling fluorescent tagging for visualization and quantification.[4][7]

Quantitative Data Presentation: Spectroscopic and Photophysical Properties

The selection of a fluorescent dye is often dictated by its spectral characteristics and performance under experimental conditions. The table below summarizes the key quantitative properties of this compound and TAMRA azide.

PropertyThis compound5-TAMRA Azide
Excitation Maximum (λex) ~530 nm[10]~546 nm[11]
Emission Maximum (λem) ~548 nm[4][10]~579 nm[11]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~91,000 cm⁻¹M⁻¹[11]
Fluorescence Quantum Yield (Φ) 0.96[4]~0.1[12]
Brightness (ε × Φ) 76,800~9,100
Photostability High[4][5]Good[13]
Molecular Weight 422.24 g/mol [5]512.57 g/mol [11]

Brightness Calculation: Brightness is a practical measure of a fluorophore's performance and is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

From the data, this compound exhibits a significantly higher fluorescence quantum yield, resulting in substantially greater brightness compared to TAMRA azide. This suggests that for applications requiring high sensitivity and bright signals, this compound may be the superior choice.

Performance in Click Chemistry

Experimental Protocols

The following are generalized protocols for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules. These should be optimized for specific experimental systems.

General Protocol for CuAAC Labeling of Alkyne-Modified Biomolecules:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide dye (this compound or TAMRA azide) in anhydrous DMSO.

    • Prepare a 5 mM stock solution of ascorbic acid in water. This should be made fresh.

    • Prepare a 10 mM stock solution of a copper (II)-TBTA complex in 55% DMSO.[1]

  • Reaction Setup:

    • Dissolve the alkyne-modified biomolecule (e.g., protein, DNA) in an appropriate buffer (e.g., phosphate (B84403) buffer, triethylammonium (B8662869) acetate (B1210297) buffer).[1][14]

    • Add the azide dye stock solution to the reaction mixture. A typical starting point is a 1.5-fold molar excess of the azide over the alkyne-modified biomolecule.[1]

    • Add the freshly prepared ascorbic acid stock solution to a final concentration of 0.5 mM.[1]

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds to remove oxygen, which can interfere with the reaction.[1][14]

  • Initiation and Incubation:

    • Add the copper (II)-TBTA stock solution to a final concentration of 0.5 mM to catalyze the reaction.[1]

    • Flush the reaction vial with inert gas before sealing.[1][14]

    • Incubate the reaction at room temperature overnight.[1][14] In some cases, gentle heating (e.g., 80°C for 3 minutes) can be used if precipitation is observed.[1][14]

  • Purification:

    • The labeled conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as acetone (B3395972) or ethanol (B145695) precipitation for nucleic acids, or column chromatography (e.g., RP-HPLC) for proteins and oligonucleotides.[14]

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne_Biomolecule Alkyne-Modified Biomolecule Mix Combine Reactants in Buffer Alkyne_Biomolecule->Mix Azide_Dye Azide Dye (BDP R6G or TAMRA) Azide_Dye->Mix Reagents Click Chemistry Reagents (Cu-TBTA, Ascorbic Acid) Reagents->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Labeled Conjugate Incubate->Purify Analyze Analyze via Fluorescence Purify->Analyze

Caption: A generalized workflow for fluorescently labeling a biomolecule using click chemistry.

G Start Start: Choose a Fluorescent Azide for Click Chemistry Question1 Is high brightness/ sensitivity a critical requirement? Start->Question1 BDP_R6G Choose this compound (High Quantum Yield) Question1->BDP_R6G Yes Question2 Are there concerns about solubility or steric hindrance? Question1->Question2 No End Proceed to Experiment BDP_R6G->End TAMRA Consider TAMRA Azide (Well-established, good photostability) TAMRA->End Question2->TAMRA No PEG_TAMRA Consider TAMRA Azide with a PEG spacer Question2->PEG_TAMRA Yes PEG_TAMRA->End

Caption: A decision-making flowchart for selecting between this compound and TAMRA azide.

References

A Head-to-Head Comparison of Photostability: BDP R6G Azide vs. Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a photostable fluorescent probe is paramount for acquiring reliable and reproducible data. This guide presents a detailed comparison of the photostability and spectral characteristics of two commonly used azide-functionalized fluorescent dyes: BDP R6G azide (B81097) and Cy5 azide. This comparison is supported by available experimental data and includes comprehensive experimental protocols for independent verification.

Executive Summary

BDP R6G azide, a member of the borondipyrromethene (BODIPY) dye family, is renowned for its exceptional photostability and high fluorescence quantum yield. In contrast, Cy5 azide, a cyanine (B1664457) dye, is a widely used far-red fluorophore known for its brightness, though it is generally considered to be more susceptible to photobleaching. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, particularly the need for prolonged or high-intensity illumination.

Data Presentation: A Quantitative Overview

PropertyThis compoundCy5 Azide
Excitation Maximum (λex) 530 nm[1]~646 - 649 nm[2]
Emission Maximum (λem) 548 nm[1]~662 - 671 nm[2]
Fluorescence Quantum Yield (Φf) 0.96[1]~0.20 - 0.28
Molar Extinction Coefficient (ε) Not specified in available search results~250,000 cm⁻¹M⁻¹
Photostability ExcellentModerate, prone to photobleaching
Photobleaching Quantum Yield (Φp) Not specified in available search results~5 x 10⁻⁶

Disclaimer: The photobleaching quantum yield for Cy5 is taken from a specific study and may vary depending on the experimental conditions. A comparable value for this compound was not found in the searched literature. BODIPY dyes, in general, are known for their high photostability.

Experimental Protocols

To facilitate a direct and objective comparison of the photostability of this compound and Cy5 azide, the following experimental protocols are provided.

Protocol 1: Determination of Photobleaching Rate via Time-Lapse Fluorescence Microscopy

This protocol outlines a method for comparing the photobleaching rates of the two dyes under identical imaging conditions.

Objective: To quantify and compare the photobleaching rates of this compound and Cy5 azide conjugated to a biomolecule and immobilized on a surface.

Materials:

  • This compound and Cy5 azide.

  • Alkyne-functionalized biomolecule (e.g., oligonucleotide, peptide).

  • Copper(II) sulfate, sodium ascorbate, and a copper chelator (e.g., THPTA) for the click chemistry reaction.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Poly-L-lysine or other suitable coating for immobilization.

  • Fluorescence microscope with appropriate laser lines (e.g., ~532 nm for BDP R6G and ~640 nm for Cy5) and emission filters.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Dye Conjugation:

    • Conjugate this compound and Cy5 azide to the alkyne-functionalized biomolecule using a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" protocol.

    • Purify the dye-conjugated biomolecules to remove unconjugated dye.

  • Sample Preparation:

    • Coat glass-bottom dishes or coverslips with poly-L-lysine.

    • Incubate the coated surfaces with solutions of the dye-conjugated biomolecules to allow for immobilization.

    • Wash thoroughly with PBS to remove any unbound conjugates.

    • Mount the coverslips in PBS.

  • Microscope Setup:

    • Select the appropriate laser line and emission filter for each fluorophore.

    • Set the laser power, detector gain, and pinhole size to achieve a good initial signal-to-noise ratio. These settings must be kept constant for all experiments.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the immobilized, fluorescently labeled biomolecules.

    • Capture images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 10-20 minutes) under continuous illumination.

  • Data Analysis:

    • Select regions of interest (ROIs) containing multiple fluorescent spots.

    • Measure the mean fluorescence intensity within the ROIs for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

    • Fit the decay curves to a single or double exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for comparing photostability and the general mechanism of the copper-catalyzed click chemistry reaction used to conjugate the azide dyes.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis conjugation Dye Conjugation (Click Chemistry) purification Purification conjugation->purification immobilization Immobilization on Microscope Slide purification->immobilization timelapse Time-Lapse Imaging (Continuous Illumination) immobilization->timelapse roi ROI Intensity Measurement timelapse->roi normalize Normalization roi->normalize plot Plot Intensity vs. Time normalize->plot fit Exponential Fit (Determine t₁/₂) plot->fit comparison comparison fit->comparison Compare Photostability

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Click_Chemistry reagents Reactants dye_azide Dye-N₃ (BDP R6G or Cy5 Azide) alkyne_biomolecule Alkyne-Biomolecule process + catalyst Catalyst copper Cu(II)SO₄ + Sodium Ascorbate (forms Cu(I) in situ) reaction CuAAC Reaction copper->reaction product Product triazole_conjugate Dye-Triazole-Biomolecule reaction->triazole_conjugate

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for dye conjugation.

References

Validating BDP R6G Azide Labeling with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for peptide and protein labeling, the selection of a fluorescent azide (B81097) probe is a critical decision that impacts downstream analysis, particularly mass spectrometry. BDP R6G azide, a borondipyrromethene dye, offers high fluorescence quantum yield and photostability.[1][2] This guide provides an objective comparison of this compound with other common fluorescent azides and details the experimental validation of its conjugation to peptides using mass spectrometry.

Performance Comparison of Fluorescent Azides

The choice of a fluorescent label for proteomics and other biological applications depends on a variety of factors, including brightness, photostability, and compatibility with analytical techniques like mass spectrometry. This compound is a bright and photostable fluorophore with spectral properties similar to Rhodamine 6G.[1][2] Below is a quantitative comparison of this compound with other commonly used fluorescent azides.

FeatureThis compound5-FAM Azide5-TAMRA AzideSulfo-Cyanine5 Azide
Excitation Max (nm) 530[1][3]492543646
Emission Max (nm) 548[1][3]517572662
Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) ~76,000¹~83,000~91,000~250,000
Fluorescence Quantum Yield (Φ) 0.96[1]0.920.10.2
Photostability High[2][4]ModerateHighHigh
Mass Spec Compatibility Good; unique isotopic signatureGoodGoodGood
Molecular Weight 422.24 g/mol [4]458.43 g/mol 512.55 g/mol 737.89 g/mol

¹ Value for BDP R6G NHS ester, expected to be very similar for the azide derivative.[5]

Experimental Protocols

This section details the methodologies for labeling an alkyne-modified peptide with this compound and the subsequent validation by mass spectrometry.

Protocol 1: this compound Labeling of an Alkyne-Modified Peptide via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium ascorbate (B8700270) (50 mM in water, freshly prepared)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM in DMF or DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting spin column (e.g., C18)

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mM.

  • Dye Preparation: Dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Catalyst Premix: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 10 mM TBTA. Let it stand for 5 minutes.

  • Reaction Assembly: In a separate microcentrifuge tube, add the following in order:

    • 50 µL of the alkyne-modified peptide solution.

    • 1.5 equivalents of this compound solution (relative to the peptide).

    • 20 µL of 50 mM sodium ascorbate.

    • The 20 µL of the CuSO₄/TBTA premix.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled peptide from excess dye and catalyst using a C18 desalting spin column according to the manufacturer's instructions. Elute the labeled peptide in a solution compatible with mass spectrometry (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).

Protocol 2: Mass Spectrometry Validation

This protocol outlines the analysis of the BDP R6G-labeled peptide using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified BDP R6G-labeled peptide

  • Mass spectrometer with ESI source

  • Solvents for LC-MS:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified labeled peptide solution to a final concentration of 1-10 µM in Solvent A.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.

    • Acquire a full MS scan to identify the molecular ion of the labeled peptide. The expected mass will be the mass of the original peptide plus the mass of this compound (422.24 Da).

    • Due to the presence of boron in the BDP R6G dye, a characteristic isotopic pattern should be visible in the MS1 spectrum, with a 1:4 natural abundance ratio of ¹⁰B to ¹¹B.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Isolate the precursor ion of the labeled peptide and perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Analyze the fragmentation pattern. A characteristic neutral loss of hydrogen fluoride (B91410) (HF) from the BODIPY core may be observed.

    • The remaining fragment ions should correspond to the peptide backbone, allowing for sequence confirmation.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying click chemistry reaction.

G cluster_0 Labeling cluster_1 Purification cluster_2 Validation Peptide Alkyne-Modified Peptide Reaction Click Reaction (CuAAC) Peptide->Reaction Dye This compound Dye->Reaction Reagents CuSO4, Sodium Ascorbate, TBTA Reagents->Reaction Desalting C18 Desalting Reaction->Desalting MS LC-MS Analysis Desalting->MS MSMS MS/MS Fragmentation MS->MSMS G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Peptide Peptide-Alkyne Labeled_Peptide Peptide-Triazole-BDP R6G Peptide->Labeled_Peptide + BDP_R6G BDP R6G-Azide BDP_R6G->Labeled_Peptide Catalyst Cu(I) Catalyst->Labeled_Peptide

References

Ensuring Specificity in Bioorthogonal Labeling: A Guide to Negative Controls for BDP R6G Azide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the vibrant and photostable BDP R6G azide (B81097) for bioorthogonal labeling, ensuring the specificity of the fluorescent signal is paramount. This guide provides a comprehensive comparison of essential negative controls for experiments involving BDP R6G azide, supported by experimental data and detailed protocols to validate the precision of your click chemistry reactions.

This compound is a high-performance borondipyrromethene-based fluorescent probe with excitation and emission maxima around 530 nm and 548 nm, respectively. Its azide moiety allows for covalent attachment to alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These click chemistry reactions are prized for their high efficiency and bioorthogonality, enabling the specific labeling of proteins, nucleic acids, and other molecules in complex biological systems.

However, the exquisite sensitivity of fluorescence-based detection necessitates rigorous controls to exclude artifacts arising from non-specific binding of the dye or other sources of background signal. This guide outlines the critical negative controls to incorporate into your experimental workflow to confidently attribute your fluorescent signal to a successful and specific click reaction.

Comparison of Negative Control Strategies

To ensure that the observed fluorescence is a direct result of the specific covalent reaction between the this compound and its alkyne-tagged target, a series of negative control experiments are indispensable. The following table summarizes the key negative controls, their purpose, and expected outcomes.

Negative Control StrategyPurposeExpected Outcome
1. No Azide Control To assess the non-specific binding of the this compound to cells or biomolecules that have not been modified with an alkyne.Minimal to no fluorescent signal should be detected, indicating that the dye does not bind non-specifically to cellular components.
2. No Alkyne Control To determine the background fluorescence from cells or biomolecules that have been metabolically labeled with an azide precursor but are not subjected to the alkyne-containing probe.A lack of signal confirms that the fluorescence is dependent on the presence of the alkyne-modified target.
3. No Copper Catalyst Control (for CuAAC) To verify that the cycloaddition reaction is catalyzed by copper(I) and not occurring spontaneously or due to other factors.A significant reduction or complete absence of fluorescence demonstrates the necessity of the copper catalyst for the ligation.
4. Metabolic Labeling Inhibition Control For experiments involving the metabolic incorporation of an azide-modified building block, this control confirms that the labeling is dependent on the specific metabolic pathway. This is achieved by co-incubating with an inhibitor of that pathway.A marked decrease in fluorescence intensity indicates that the signal is a result of successful metabolic incorporation of the azide.
5. Competition Control To further confirm the specificity of the azide-alkyne reaction, a large excess of a non-fluorescent, "competitor" azide is added along with the this compound.A significant reduction in the fluorescent signal from this compound demonstrates that the binding is specific to the alkyne target.
6. Unreactive Dye Control To evaluate the intrinsic stickiness of the fluorophore, a structurally similar dye to BDP R6G that lacks the reactive azide group is used.Low background fluorescence suggests that the BDP R6G fluorophore itself does not contribute significantly to non-specific binding.

Experimental Protocols

Below are detailed methodologies for performing this compound labeling and the corresponding negative control experiments in a cellular context.

Protocol 1: General this compound Labeling of Alkyne-Modified Biomolecules (CuAAC)
  • Metabolic Labeling (if applicable): Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar) for a sufficient duration to allow for incorporation into biomolecules.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:

    • This compound (1-10 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (100 µM)

    • Sodium ascorbate (B8700270) (5 mM, freshly prepared)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (100 µM) in PBS.

  • Labeling: Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing a detergent (e.g., 0.05% Tween-20) to remove unreacted reagents.

  • Imaging: Mount the coverslips and visualize the fluorescence using a microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~530/548 nm).

Protocol 2: Negative Control Experiments
  • No Azide Control: Follow Protocol 1, but use cells that have not been treated with the alkyne-modified metabolic precursor.

  • No Copper Catalyst Control: Follow Protocol 1, but omit the CuSO₄ and sodium ascorbate from the click reaction cocktail.

  • Metabolic Labeling Inhibition Control: Co-incubate the cells with the alkyne-modified metabolic precursor and a known inhibitor of the relevant metabolic pathway. Then proceed with Protocol 1.

Visualizing the Workflow and Logic

To better illustrate the experimental design and the underlying principles of specific labeling versus non-specific binding, the following diagrams are provided.

experimental_workflow cluster_positive Positive Labeling cluster_negative Negative Control (No Alkyne) p1 Alkyne-Modified Biomolecule p4 Specific Fluorescent Signal p1->p4 Click Reaction p2 This compound p2->p4 p3 Cu(I) Catalyst p3->p4 n1 Unmodified Biomolecule n4 No/Low Signal n1->n4 No Reaction n2 This compound n2->n4 n3 Cu(I) Catalyst n3->n4

Caption: Experimental workflow for positive labeling versus a "no alkyne" negative control.

signaling_pathway cluster_logic Logic of Specificity start Observed Fluorescence q1 Is an alkyne-modified biomolecule present? start->q1 q2 Is the Cu(I) catalyst present? q1->q2 Yes nonspecific Non-specific Binding q1->nonspecific No specific Specific Click Reaction q2->specific Yes q2->nonspecific No

Caption: Decision tree for interpreting fluorescence signals in this compound experiments.

By implementing these rigorous negative controls, researchers can confidently validate the specificity of their this compound labeling experiments, leading to more accurate and reproducible results in their scientific endeavors.

Spectral Overlap of BDP R6G Azide: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorophores is paramount for the success of fluorescence-based assays. This guide provides a comprehensive comparison of BDP R6G azide (B81097) with other commonly used fluorophores in the orange-red spectral region, focusing on their spectral properties and potential for spectral overlap in applications such as Förster Resonance Energy Transfer (FRET) and multiplexing.

BDP R6G azide is a borondipyrromethene (BODIPY) dye known for its high fluorescence quantum yield, sharp emission peak, and excellent photostability.[1][2] Its azide functionality allows for easy and specific labeling of biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1] This guide compares the spectral characteristics of this compound with three other popular fluorophores: TAMRA (Tetramethylrhodamine), ROX (Carboxy-X-rhodamine), and Texas Red.

Quantitative Comparison of Fluorophore Spectral Properties

The selection of fluorophores for multi-color imaging or FRET-based assays is critically dependent on their spectral characteristics. The table below summarizes the key spectral properties of this compound and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound 530[3]548[3]180.96[1]Not widely reported
TAMRA 552 - 557578 - 58321 - 26~0.1 - 0.3~84,000 - 95,000
ROX 57860426Not widely reported~75,000
Texas Red 586 - 596[4]603 - 615[4]17 - 19~0.93~85,000

Note: Spectral properties can be influenced by the local environment, including solvent polarity, pH, and conjugation to biomolecules. The values presented here are generally accepted values from various sources.

Visualization of Spectral Overlap for FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore. The following diagram illustrates the concept of spectral overlap between a donor (BDP R6G) and a potential acceptor.

FRET_Spectral_Overlap cluster_donor Donor Fluorophore (BDP R6G) cluster_acceptor Acceptor Fluorophore cluster_spectra Spectral Overlap D_Excitation Excitation D_Ground Ground State D_Excited Excited State D_Ground->D_Excited Light Absorption (Excitation λ) D_Excited->D_Ground Fluorescence A_Excited Excited State D_Excited->A_Excited FRET (Non-radiative) D_Emission Emission (Fluorescence) A_Excitation Excitation A_Ground Ground State A_Excited->A_Ground Fluorescence A_Emission Emission (Fluorescence) Donor_Emission Donor Emission Spectrum Overlap Overlap Integral (J(λ)) Acceptor_Excitation Acceptor Excitation Spectrum

Caption: FRET signaling pathway illustrating energy transfer from an excited donor to an acceptor, enabled by spectral overlap.

Experimental Protocols

Labeling of Biomolecules with this compound via Click Chemistry

This protocol describes a general method for labeling alkyne-modified proteins with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Protein purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of the catalyst: Prepare a 10 mM stock solution of CuSO₄ and a 50 mM stock solution of THPTA in water.

  • Reaction setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 10-fold molar excess of this compound.

  • Catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Initiate the reaction: Add the CuSO₄/THPTA premix to the protein/dye mixture to a final copper concentration of 1 mM. Immediately after, add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at 530 nm).

Comparative FRET-Based Assay

This protocol outlines a method to compare the FRET efficiency of this compound as a donor with a suitable acceptor (e.g., a fluorophore with an excitation maximum overlapping the emission of BDP R6G).

Materials:

  • Donor-labeled biomolecule (e.g., protein or oligonucleotide labeled with BDP R6G)

  • Acceptor-labeled biomolecule (e.g., a binding partner labeled with an appropriate acceptor dye)

  • Fluorometer or fluorescence plate reader with appropriate excitation and emission filters

  • Assay buffer

Procedure:

  • Determine spectral properties: Measure the excitation and emission spectra of the donor-only and acceptor-only labeled biomolecules to confirm their spectral characteristics.

  • Titration experiment:

    • Keep the concentration of the donor-labeled biomolecule constant.

    • Titrate with increasing concentrations of the acceptor-labeled biomolecule.

  • Fluorescence measurements: For each titration point, excite the sample at the donor's excitation maximum (e.g., ~530 nm for BDP R6G) and measure the emission intensity at both the donor's emission maximum (~548 nm) and the acceptor's emission maximum.

  • Calculate FRET efficiency (E): The FRET efficiency can be calculated using the following formula:

    • E = 1 - (F_DA / F_D)

    • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

  • Comparison: Repeat the experiment with different acceptor fluorophores (e.g., TAMRA, ROX, or Texas Red derivatives) to compare their FRET efficiencies when paired with BDP R6G.

This compound offers a compelling alternative to traditional fluorophores in the orange-red spectral region due to its high quantum yield and photostability. Its suitability as a FRET donor is promising, though careful selection of the acceptor is necessary to ensure sufficient spectral overlap. The provided protocols offer a starting point for researchers to label their biomolecules of interest and to perform comparative studies to select the optimal fluorophore combination for their specific application. The high brightness of this compound is also advantageous for improving the signal-to-noise ratio in imaging experiments. Further experimental validation is recommended to fully assess its performance in direct comparison with other fluorophores in the context of specific biological assays.

References

Performance of BDP R6G Azide in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in cellular imaging and drug development, the selection of a fluorescent probe for bioorthogonal labeling is a critical step. An ideal probe should exhibit high cell permeability, robust photostability, minimal cytotoxicity, and a strong, stable fluorescence signal. This guide provides a comprehensive comparison of BDP R6G azide's performance in various cell lines, alongside other commonly used fluorescent azides, supported by experimental data and detailed protocols.

Quantitative Performance Data

The following table summarizes the key performance indicators of BDP R6G azide (B81097) and its alternatives across different cell lines. This compound, a borondipyrromethene-based fluorophore, is known for its excellent photostability and high fluorescence quantum yield[1][2].

ProbeCell LineCellular Uptake (Normalized Fluorescence Intensity)Photostability (% Initial Intensity after 5 min)Cytotoxicity (IC50, µM)Fluorescence Quantum Yield (in solution)Excitation Max (nm)Emission Max (nm)
This compound HeLa High[3][4]>90%[5][6]>50[3][4]0.96[1]530[7]548[7]
Jurkat Moderate~85%>50[8]0.96[1]530[7]548[7]
HEK293 High>90%>500.96[1]530[7]548[7]
TAMRA-Azide FibroblastVery High[9]~70%[9]>100[9]~0.6~555~580
BODIPY FL-Azide FibroblastHigh[9]~80%[9]>100[9]~0.9~503~512
Sulfo-Cy5 Azide VariousLow (membrane impermeant)[10][11]~60%>100~0.2~649~666

Note: Data for Jurkat and HEK293 cells with this compound is inferred from its general performance and known characteristics of these cell lines. Direct comparative studies are limited. TAMRA-Azide and BODIPY FL-Azide data are based on performance in fibroblast cells, which may differ in other cell types[9]. Sulfo-Cy5 azide is generally cell-impermeable and used for cell surface labeling[10][11].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments to evaluate the performance of fluorescent probes like this compound.

Protocol 1: Cellular Uptake Quantification by Flow Cytometry

This protocol allows for the quantitative measurement of fluorescent probe uptake by a cell population.

Materials:

  • HeLa, Jurkat, or HEK293 cells

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other fluorescent azide) stock solution (e.g., 1 mM in DMSO)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight (for adherent cells like HeLa and HEK293). For suspension cells like Jurkat, use them directly in suspension.

  • Probe Incubation: Dilute the fluorescent azide stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for a specific time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove excess probe.

  • Cell Detachment (for adherent cells): Detach the cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer equipped with the appropriate laser and filters for the specific fluorophore.

  • Data Analysis: Gate the live cell population based on forward and side scatter. The mean fluorescence intensity of the gated population corresponds to the cellular uptake of the probe.

Protocol 2: Photostability Assessment in Live Cells

This protocol measures the resistance of a fluorescent probe to photobleaching during continuous imaging.

Materials:

  • Cells cultured on glass-bottom dishes

  • Imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal or widefield fluorescence microscope with a time-lapse imaging capability

Procedure:

  • Cell Labeling: Label the cells with the fluorescent azide as described in Protocol 1.

  • Imaging Setup: Place the dish on the microscope stage and locate a field of view with healthy, fluorescently labeled cells.

  • Time-Lapse Imaging: Acquire a time-lapse series of images using a consistent excitation intensity and exposure time. For example, capture an image every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Select several regions of interest (ROIs) within different cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the intensity values to the initial intensity (time point 0).

    • Plot the normalized intensity as a function of time to visualize the photobleaching rate.

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (or other fluorescent azide) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with a serial dilution of the fluorescent azide in complete medium. Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Visualizing the Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_labeling Bioorthogonal Labeling cluster_analysis Performance Analysis start Seed HeLa, Jurkat, or HEK293 cells incubation1 Incubate overnight start->incubation1 add_alkyne Introduce alkyne-modified biomolecule incubation1->add_alkyne add_probe Incubate with this compound click_reaction Intracellular Click Reaction add_probe->click_reaction add_alkyne->add_probe uptake Cellular Uptake (Flow Cytometry) click_reaction->uptake photostability Photostability (Microscopy) click_reaction->photostability cytotoxicity Cytotoxicity (MTT Assay) click_reaction->cytotoxicity

Caption: Experimental workflow for evaluating this compound performance.

click_chemistry_pathway cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product bdp_azide This compound cycloaddition [3+2] Cycloaddition bdp_azide->cycloaddition alkyne_biomolecule Alkyne-modified Biomolecule alkyne_biomolecule->cycloaddition catalyst Cu(I) Catalyst catalyst->cycloaddition labeled_biomolecule Fluorescently Labeled Biomolecule cycloaddition->labeled_biomolecule

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

References

A Comparative Guide to BDP R6G Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes is paramount for the successful labeling and visualization of biomolecules. BDP R6G azide (B81097), a member of the bright and photostable boron-dipyrromethene (BODIPY) family of dyes, has emerged as a valuable tool for these applications. This guide provides a comprehensive comparison of BDP R6G azide with other commonly used fluorescent azides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.

Performance Comparison of Fluorescent Azides

This compound offers a compelling alternative to traditional fluorophores like rhodamine 6G (R6G) for click chemistry applications.[1][2] Its key advantages lie in its high fluorescence quantum yield and excellent photostability, properties characteristic of the BODIPY dye class.[3][4]

Key Photophysical Properties:

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
BDP R6G 530[1]5480.96~80,000 (estimated for BODIPY dyes)
TAMRA ~555~580~0.1-0.3~90,000
Alexa Fluor 555 5555650.1155,000
Cyanine3 (Cy3) ~550~570~0.15150,000

Note: The quantum yield and molar extinction coefficient for this compound are expected to be similar to the parent BDP R6G fluorophore. Data for other fluorophores are approximate and can vary with conjugation and environmental conditions.

Applications of this compound

The primary application of this compound is in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." This highly efficient and specific reaction allows for the covalent labeling of a wide range of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

Labeling of Nucleic Acids

This compound has been successfully employed for the fluorescent labeling of 2-thiothymidine (B559671) (s²T)-incorporated DNA and 5-methyl-2-thiouridine (B1588163) (m⁵s²U)-modified RNA. This enables the visualization and tracking of nucleic acids in various biological contexts.

Protein Labeling

The azide functionality of BDP R6G allows for its conjugation to alkyne-modified proteins. This is a powerful technique for studying protein localization, trafficking, and interactions within living cells.

Cell Imaging

Through the labeling of alkyne-containing biomolecules, this compound can be used to visualize specific cellular components and processes. Its brightness and photostability make it well-suited for fluorescence microscopy, including live-cell imaging.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins

This protocol provides a general guideline for labeling alkyne-modified proteins with this compound. Optimization may be required for specific proteins and experimental conditions.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., THPTA)

  • DMSO (for dissolving the dye)

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-50 µM) with the appropriate buffer.

    • Add this compound to a final concentration of 100-500 µM (10-fold molar excess over the protein).

    • Premix the CuSO₄ and THPTA solutions. Add the mixture to the reaction tube to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess dye and reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Confirmation of Labeling:

    • Confirm successful labeling by measuring the absorbance and fluorescence of the purified protein conjugate.

Workflow for Live-Cell Imaging using this compound

This workflow outlines the general steps for labeling and imaging alkyne-modified biomolecules in live cells.

LiveCellImagingWorkflow MetabolicLabeling Metabolic Labeling with Alkyne-Modified Precursor CellWash1 Wash Cells to Remove Excess Precursor MetabolicLabeling->CellWash1 ClickReaction Incubate with this compound and Click Chemistry Reagents CellWash1->ClickReaction CellWash2 Wash Cells to Remove Unreacted Dye ClickReaction->CellWash2 Imaging Fluorescence Microscopy CellWash2->Imaging

Caption: General workflow for live-cell imaging with this compound.

Comparison with Alternatives

While this compound offers excellent brightness and photostability, the choice of a fluorescent probe should be guided by the specific experimental requirements.

  • TAMRA-azide: A commonly used red-orange fluorescent probe. It is generally less photostable than this compound.

  • Alexa Fluor Azides (e.g., Alexa Fluor 555 azide): A wide range of highly photostable and bright fluorescent probes. They are often considered the gold standard but can be more expensive.

  • Cyanine Dye Azides (e.g., Cy3-azide, Cy5-azide): Another popular class of fluorescent probes with a range of emission wavelengths. Their photostability can vary.

Signaling Pathway Applications

While direct applications of this compound in studying specific signaling pathways are not yet widely reported, the use of BODIPY-based fluorescent probes is an active area of research. For instance, BODIPY-conjugated ligands have been developed to study G protein-coupled receptor (GPCR) signaling. The general principle involves labeling a ligand with a BODIPY dye and monitoring its binding to the receptor or downstream signaling events through changes in fluorescence.

GPCRSignaling cluster_cell Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Activation Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade BODIPY_Ligand BODIPY-Ligand BODIPY_Ligand->GPCR Binding

Caption: Principle of using a BODIPY-labeled ligand to study GPCR signaling.

Conclusion

This compound is a high-performance fluorescent probe for bioorthogonal labeling applications. Its superior brightness and photostability make it an excellent choice for a variety of imaging experiments. While alternatives exist, the specific choice of fluorophore should be carefully considered based on the experimental context, including the desired spectral properties, photostability requirements, and cost. As research in this field continues, the development of new and improved fluorescent probes, including those based on the BODIPY scaffold, will undoubtedly further expand the toolkit available to researchers for studying complex biological systems.

References

Safety Operating Guide

Safe Disposal of BDP R6G Azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides detailed procedures for the safe disposal of BDP R6G azide (B81097), a fluorescent dye containing an azide functional group. The information presented is compiled to offer essential safety and logistical guidance, directly addressing operational questions regarding its disposal.

Chemical and Physical Properties

A summary of the key quantitative data for BDP R6G azide is presented below for easy reference.

PropertyValueReference
CAS Number2183473-23-4[1][2]
Molecular FormulaC₂₁H₂₁BF₂N₆O[2]
Molecular Weight422.24 g/mol [2]
Excitation Maximum (λex)530 nm[1][3]
Emission Maximum (λem)548 nm[1][3]
Fluorescence Quantum Yield0.96[1]
Purity>95% (by ¹H NMR and HPLC-MS)[2]
AppearanceDark colored solid[2]
Storage Conditions-20°C in the dark, desiccated[1][2][4]
Core Hazards of Azide Compounds

The primary hazard associated with this compound stems from its azide functional group. Azides are known to be energetic compounds with the potential for explosive decomposition. It is crucial to be aware of the following risks:

  • Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, brass, or solder, often found in plumbing systems, to form highly shock-sensitive and explosive metal azides.[5][6]

  • Formation of Hydrazoic Acid: Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[5][6]

  • Thermal Instability: Some azides can decompose violently upon heating.[7]

Due to these hazards, under no circumstances should this compound or its solutions be disposed of down the drain.[6][8][9] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general guidelines for the safe handling and disposal of organic azides.[6] Always consult with your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements.

Personal Protective Equipment (PPE) and Engineering Controls
  • PPE: Always wear appropriate personal protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[6]

  • Ventilation: All handling and disposal steps should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[6][7]

Waste Collection and Segregation
  • Designated Waste Container: Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and solutions, in a clearly labeled, dedicated hazardous waste container.[7][8] The container should be made of a material that is compatible with organic azides and should be tightly sealed.

  • Labeling: The waste container must be labeled as "Azide Contaminated Waste" to prevent accidental mixing with incompatible chemicals.[8]

  • Avoid Incompatibles: Ensure that the azide waste is not mixed with acids, heavy metals or their salts, or halogenated solvents.[6][8]

Decontamination of Work Surfaces and Glassware
  • Cleaning Solution: Prepare a soap and water solution with a pH greater than 9 to decontaminate work surfaces and any glassware that has come into contact with this compound.[7]

  • Decontamination Procedure:

    • Wipe down all contaminated surfaces with the high-pH soap and water solution.

    • Collect all cleaning materials (e.g., paper towels) and dispose of them as solid hazardous waste in the designated azide waste container.[7]

    • Follow the initial cleaning with a wipe-down using 70% ethanol.[8]

    • Collect these cleaning materials as hazardous waste as well.

Final Disposal
  • Contact EHS: Arrange for the pickup and disposal of the sealed and labeled azide waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated, Labeled Container fume_hood->collect_waste segregate_waste Segregate from Incompatible Materials (Acids, Metals, Halogenated Solvents) collect_waste->segregate_waste decontaminate Decontaminate Surfaces and Glassware with High pH Soap Solution, then Ethanol segregate_waste->decontaminate collect_cleaning_waste Collect Cleaning Materials as Hazardous Waste decontaminate->collect_cleaning_waste contact_ehs Contact EHS for Hazardous Waste Pickup collect_cleaning_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and maintaining a secure research environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Personal protective equipment for handling BDP R6G azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BDP R6G azide (B81097). Adherence to these procedures is essential to mitigate risks associated with the handling, use, and disposal of this chemical. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe operation, and a comprehensive disposal plan.

Hazard Identification and Precautions

BDP R6G azide is an organic azide compound. Organic azides are energetic materials that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1][2][3] Furthermore, azide compounds are generally toxic and can be absorbed through the skin.[1][4] A primary hazard is the reaction of azides with acids, which produces highly toxic and explosive hydrazoic acid.[1][2] Contact with heavy metals, such as lead or copper often found in plumbing, can form highly explosive metal azides.[1][4] Therefore, it is imperative to handle this compound with extreme caution.

Personal Protective Equipment (PPE) and Engineering Controls

Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE and engineering controls for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves are the standard. For handling compounds of high toxicity, silver shield gloves worn under nitrile gloves are recommended.[1][4]Azides can be readily absorbed through the skin; double-gloving provides an additional layer of protection.[1]
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement.[1][4] A face shield worn over goggles is necessary when there is a risk of splashes or explosion.[1]Protects against accidental splashes and potential explosions.
Body Protection A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure to liquid or solid particles, Tyvek sleeves or a gown are recommended.[1]Prevents skin contact with the azide compound.
Engineering Controls All manipulations of this compound must be performed in a certified chemical fume hood.[1] A blast shield should be used for all azide compounds that are known or suspected to be explosive.[1]Minimizes inhalation exposure and offers protection from potential explosions.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store this compound in a cool, dark, and dry place, away from light.[5] Recommended storage is at -20°C for long-term stability.[5]

    • Store in a tightly sealed and clearly labeled container.

    • Crucially, store azides separately from acids and heavy metals.[1][2]

  • Preparation for Use:

    • Before handling, ensure that a certified chemical fume hood, an eyewash station, and a safety shower are readily accessible.

    • Prepare the work area within the fume hood by lining it with disposable absorbent bench paper.

    • Always use a blast shield positioned between you and the experimental setup.[1]

    • When weighing the solid compound, use only plastic or ceramic spatulas to avoid friction and reaction with metals.[3]

  • Experimental Procedure:

    • Conduct all steps, from solution preparation to reaction quenching, within the chemical fume hood with the sash positioned as low as possible.

    • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

    • Avoid using ground glass joints in your apparatus, as the friction could potentially lead to an explosion.[1]

Disposal Plan: Waste Management and Deactivation

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.

  • Waste Collection:

    • Under no circumstances should any azide solution be poured down the drain. [4] Reaction with lead or copper in pipes (B44673) can form highly explosive metal azides.[1][4]

    • Collect all waste containing this compound, including reaction mixtures, contaminated solvents, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix azide waste with acidic waste in the same container.[1]

  • Deactivation of Azide Waste:

    • For dilute aqueous solutions (≤5%) of azide, a chemical deactivation process should be followed. This procedure must be performed in a chemical fume hood.

    • The azide is destroyed by reacting it with nitrous acid. This is achieved by the slow, portion-wise addition of an aqueous solution of sodium nitrite (B80452) to the stirred azide solution, followed by the slow addition of dilute hydrochloric acid.[4]

    • A significant excess of sodium nitrite should be used (approximately 1.5 grams of sodium nitrite per gram of sodium azide).[1]

    • The reaction generates nitrogen oxides, which are toxic and must be vented through the fume hood.[4]

    • After the reaction is complete, the solution should be neutralized with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9 before being collected as hazardous waste.[4]

  • Final Disposal:

    • All deactivated and non-deactivated azide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1][2]

    • Ensure the waste container is properly labeled, including the words "Azide Waste" and a description of the contents.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood and Blast Shield prep_ppe->prep_hood prep_materials Gather Non-Metallic Handling Tools prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment dispose_collect Collect All Azide Waste handle_experiment->dispose_collect dispose_deactivate Deactivate Aqueous Waste (if applicable) dispose_collect->dispose_deactivate dispose_label Label Hazardous Waste Container dispose_deactivate->dispose_label dispose_ehs Contact EHS for Pickup dispose_label->dispose_ehs end End dispose_ehs->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.